AMI-1
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C21H14N2Na2O9S2 |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
MOUNHKKCIGVIDI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMI-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMI-1 is a foundational tool in the study of protein arginine methylation, a critical post-translational modification involved in numerous cellular processes. It is a cell-permeable, reversible, and broad-spectrum inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] Its mechanism of action is centered on its ability to block the binding of peptide substrates to the enzyme's active site, thereby preventing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor.[1][2][3] Unlike many methyltransferase inhibitors, this compound is not competitive with the AdoMet binding site.[1] This guide provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound functions as a potent inhibitor of the PRMT family of enzymes.[1] These enzymes catalyze the transfer of methyl groups from SAM to the guanidino nitrogen atoms of arginine residues within proteins. This modification plays a crucial role in regulating various cellular functions, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[4][5]
The inhibitory effect of this compound is achieved by disrupting the interaction between the PRMT enzyme and its protein substrate.[1][2][3] It effectively occupies the substrate-binding pocket, preventing the arginine residues of target proteins from accessing the catalytic site. This is a distinct mechanism from SAM-analog inhibitors which compete for the cofactor binding site.[5] Consequently, this compound demonstrates selectivity for protein arginine methyltransferases over protein lysine methyltransferases (PKMTs).[1][6]
This compound is considered a pan-PRMT inhibitor as it demonstrates activity against both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified against several PRMT family members. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | Organism | IC50 Value (μM) | Reference |
| PRMT1 | Human | 8.8 | [1][7][8] |
| Hmt1p (PRMT homolog) | Yeast | 3.0 | [1][7][8] |
| HIV-1 RT Polymerase | Virus | 5.0 | [7] |
| Rh30 (Rhabdomyosarcoma Cell Line) | Human | 129.9 | [9] |
| RD (Rhabdomyosarcoma Cell Line) | Human | 123.9 | [9] |
Visualizing the Mechanism and Downstream Effects
General Mechanism of PRMT Inhibition by this compound
The following diagram illustrates the primary inhibitory action of this compound on protein arginine methyltransferases.
Caption: this compound inhibits PRMTs by blocking the protein substrate binding site.
Cellular Consequence of PRMT1 Inhibition
Inhibition of PRMTs by this compound leads to a reduction in the methylation of key cellular proteins, including histones, which subsequently impacts gene expression and cellular processes like apoptosis.
Caption: this compound inhibits PRMT1, reducing histone methylation and altering cell fate.
Cellular and Physiological Effects
The inhibition of PRMTs by this compound triggers a cascade of downstream cellular events:
-
Inhibition of Histone Methylation: In vivo, this compound treatment has been shown to decrease the levels of symmetric and asymmetric dimethylarginine marks on histones, such as H4R3me2s and H3R8me2s.[1]
-
Transcriptional Regulation: By preventing the methylation of histones and transcription factors, this compound can inhibit nuclear receptor-mediated transactivation of reporter genes.[7]
-
Cancer Cell Viability and Apoptosis: this compound has been demonstrated to inhibit the viability of sarcoma cells (S180 and U2OS) in a time- and dose-dependent manner.[1] This reduction in viability is, at least in part, due to the induction of apoptosis.[1] In rhabdomyosarcoma cells, this compound reduces cell proliferation, viability, and the ability to form colonies, and has been shown to attenuate the PI3K-Akt signaling pathway.[9]
-
Regulation of Protein Trafficking: In insulinoma (INS-1) cells, this compound can mediate the intracellular translocation of the transcription factors FOXO1 and PDX-1 by regulating FOXO1 methylation and phosphorylation.[7]
Key Experimental Protocols
The mechanism of action of this compound has been characterized using several key experimental methodologies.
In Vitro Protein Arginine Methyltransferase (PRMT) Assay
This assay directly measures the enzymatic activity of a PRMT and its inhibition by compounds like this compound.
-
Objective: To quantify the transfer of a methyl group from a radiolabeled donor (S-adenosyl-L-[methyl-³H]-methionine) to a peptide substrate by a recombinant PRMT enzyme.
-
Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., modified Tris buffer) is prepared containing a specific recombinant PRMT enzyme (e.g., PRMT1), a known peptide substrate (e.g., a histone tail peptide), and the compound to be tested (this compound) at various concentrations.[6]
-
Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: The reaction plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for the methylation reaction to proceed.
-
Termination & Detection: The reaction is stopped, and the radiolabeled methylated peptide is captured, typically on a filter paper or through another separation method. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (WST-1)
This assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Objective: To determine the IC50 value of this compound in specific cell lines (e.g., Rh30, RD rhabdomyosarcoma cells).[9]
-
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are then cultured for a specified duration (e.g., 72 hours).[9]
-
Reagent Addition: WST-1 reagent is added to each well. This tetrazolium salt is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active (viable) cells.
-
Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.
-
Measurement: The absorbance of the formazan dye is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The viability is calculated as a percentage of the vehicle control after subtracting the blank (medium only) absorbance.[9] The IC50 value is determined from the resulting dose-response curve.[9]
-
Western Blot Analysis of Protein Methylation
This technique is used to detect changes in the methylation status of specific proteins within cells following treatment with this compound.
-
Objective: To evaluate the effect of this compound on the methylation levels of specific histone residues (e.g., H4R3me2a) in treated cells.[9]
-
Methodology:
-
Cell Treatment and Lysis: Cells (e.g., Rh30, RD) are treated with this compound (e.g., 100 µM) or a vehicle control for a set time (e.g., 48 hours).[9] Following treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the methylated protein of interest (e.g., anti-H4R3me2a).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A loading control antibody (e.g., anti-β-actin or anti-total Histone H3) is used to ensure equal protein loading.
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to the methylated protein is quantified and normalized to the loading control.
-
Conclusion
This compound is a pivotal chemical probe for dissecting the roles of protein arginine methylation. Its action as a reversible, pan-PRMT inhibitor that blocks substrate binding provides a distinct advantage over cofactor-competitive inhibitors.[1] Through its application, researchers have uncovered the profound impact of PRMT activity on histone modification, gene regulation, and critical cellular outcomes such as proliferation and apoptosis.[1][9] The methodologies detailed herein represent the standard approaches for validating the on-target effects of this compound and exploring its potential in various biological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. scbt.com [scbt.com]
- 5. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AMI-1: A Pan-Inhibitor of Protein Arginine Methyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-1, or Arginine Methyltransferase Inhibitor-1, is a small molecule inhibitor that has garnered significant attention in the field of epigenetics and drug discovery. Identified through high-throughput screening, this compound is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine methyltransferases (PRMTs). Its discovery has provided a valuable chemical tool to probe the biological functions of arginine methylation and has paved the way for the development of more specific PRMT inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols and data presented for easy reference.
Discovery of this compound
This compound was first reported in 2004 as a result of a high-throughput screen designed to identify inhibitors of protein arginine methyltransferase activity.[1] The screening assay utilized a radioactive methyltransferase assay to measure the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.
High-Throughput Screening Protocol
A representative high-throughput screening protocol to identify PRMT inhibitors like this compound is outlined below. This is a generalized protocol based on common practices in the field.
Objective: To identify small molecule inhibitors of PRMT1 activity from a chemical library.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (as a substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Compound library
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Scintillation cocktail
-
Microplates (e.g., 96-well or 384-well)
-
Liquid scintillation counter
Procedure:
-
Compound Plating: Dispense a small volume of each compound from the chemical library into individual wells of a microplate. Include appropriate controls (e.g., DMSO as a negative control, and a known inhibitor if available as a positive control).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PRMT1 enzyme and the histone H4 peptide substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to each well of the compound-plated microplate to start the reaction.
-
Methylation Reaction: Add [³H]-SAM to each well to initiate the methyltransferase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter membrane that captures the radiolabeled peptide substrate. Wash the membrane to remove unincorporated [³H]-SAM.
-
Quantification: Place the filter membrane in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the PRMT1 activity. Compounds that show a significant decrease in radioactivity compared to the negative control are identified as potential inhibitors.
Workflow for High-Throughput Screening:
Chemical Synthesis of this compound
The chemical name of this compound is 7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid).[2] It is a symmetrical molecule, suggesting its synthesis involves the coupling of two molecules of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (also known as J acid) with a carbonyl source. A plausible synthetic route involves the reaction of J acid with phosgene or a phosgene equivalent, such as triphosgene.
Proposed Synthesis Protocol
The following is a representative protocol for the synthesis of this compound based on general methods for the preparation of symmetrical ureas from aromatic amines.
Objective: To synthesize 7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid) (this compound).
Materials:
-
7-amino-4-hydroxynaphthalene-2-sulfonic acid (J acid)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous, inert solvent (e.g., dioxane or tetrahydrofuran)
-
Aqueous base (e.g., sodium carbonate or sodium hydroxide solution)
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution of Starting Material: In a reaction vessel, dissolve 7-amino-4-hydroxynaphthalene-2-sulfonic acid in an aqueous solution of a base (e.g., 1 M sodium carbonate) at room temperature with stirring. This will form the sodium salt of the sulfonic acid and deprotonate the phenolic hydroxyl group, increasing its solubility and activating the amino group.
-
Preparation of Phosgene Equivalent: In a separate flask, dissolve triphosgene in an anhydrous, inert solvent (e.g., dioxane). This should be done in a well-ventilated fume hood due to the toxicity of phosgene that can be released.
-
Reaction: Slowly add the solution of triphosgene to the stirred solution of the J acid salt at a controlled temperature (e.g., 0-5°C). The reaction is typically carried out in a biphasic system or in a solvent mixture that can dissolve both reactants to some extent. The pH of the aqueous phase should be maintained in the basic range (e.g., pH 8-10) by the addition of a base as needed to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product. The crude this compound can then be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture) to yield the final product as a solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Proposed Synthesis Scheme:
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor with respect to the peptide substrate of PRMTs.[3] It does not compete with the SAM cofactor. This indicates that this compound binds to the arginine-binding pocket of the enzyme, thereby preventing the substrate from accessing the active site.
This compound is a pan-inhibitor of PRMTs, meaning it inhibits multiple members of the PRMT family.[3] It has been shown to inhibit both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) PRMTs.[3]
Quantitative Inhibition Data
| Enzyme Target | IC₅₀ Value | Reference |
| Human PRMT1 | 8.8 µM | [3] |
| Yeast Hmt1p | 3.0 µM | [3] |
Signaling Pathways Affected by this compound
By inhibiting PRMTs, this compound can modulate a variety of cellular processes and signaling pathways that are regulated by arginine methylation. PRMTs methylate a wide range of histone and non-histone proteins, influencing gene transcription, DNA repair, signal transduction, and RNA processing.
Signaling Pathway Modulated by this compound:
Conclusion
The discovery of this compound as a pan-PRMT inhibitor has been a significant milestone in the study of arginine methylation. It has provided a crucial tool for elucidating the roles of PRMTs in health and disease. While its broad specificity limits its therapeutic potential, this compound continues to be an invaluable research compound. The synthetic route, likely involving the coupling of J acid with a phosgene equivalent, is straightforward, making the compound accessible for research purposes. Further research focusing on the development of more potent and selective PRMT inhibitors, inspired by the structure and mechanism of this compound, holds great promise for the future of epigenetic drug discovery.
References
Biochemical Properties of AMI-1: A Technical Guide for Researchers
Introduction: AMI-1 (Arginine Methyltransferase Inhibitor 1) is a pioneering small molecule inhibitor of Protein Arginine Methyltransferases (PRMTs). Identified through high-throughput screening, it serves as a crucial tool for studying the roles of arginine methylation in various biological processes.[1] this compound is a cell-permeable and reversible inhibitor, making it suitable for both in vitro and cellular assays.[2] This guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, inhibitory activity, and its effects on cellular signaling pathways, along with detailed experimental protocols for its use.
Mechanism of Action
This compound functions as a broad-spectrum, or "pan," inhibitor of PRMTs. Its mechanism is non-competitive with respect to the methyl donor, S-adenosyl-L-methionine (SAM or AdoMet). Instead, this compound exerts its inhibitory effect by blocking the binding of the peptide or protein substrate to the enzyme's active site.[1][2] This distinguishes it from SAM analogs, which can indiscriminately target all SAM-dependent methyltransferases. This compound has been shown to specifically inhibit arginine methyltransferase activity without affecting lysine methyltransferases.[1][2]
Caption: Mechanism of this compound action on PRMTs.
Biochemical Data and Selectivity
This compound exhibits inhibitory activity against multiple members of the PRMT family, including both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) enzymes.[2] While it is characterized as a pan-PRMT inhibitor, the most robustly reported quantitative data pertains to its inhibition of human PRMT1 and its yeast ortholog, Hmt1p. Comprehensive inhibitory data for this compound across the full spectrum of human PRMTs is not extensively documented in publicly available literature.
| Target Enzyme | Enzyme Type | Organism | IC50 Value (µM) | Reference |
| PRMT1 | Type I | Human | 8.8 | [2] |
| Hmt1p | Type I | Yeast | 3.0 | [2] |
| PRMT3 | Type I | Human | Inhibited (No IC50) | [2] |
| PRMT4 (CARM1) | Type I | Human | Inhibited (No IC50) | [2] |
| PRMT5 | Type II | Human | Inhibited (No IC50) | [2] |
| PRMT6 | Type I | Human | Inhibited (No IC50) | [2] |
| PRMT7 | Type III | Human | Not Regulated* | [2] |
*Note: In a tumor xenograft model, this compound did not regulate the expression of PRMT7, which may not directly correlate to enzymatic inhibition.[2]
Impact on Cellular Signaling Pathways
PRMTs, particularly PRMT1, are integral to numerous signaling pathways through the methylation of histone and non-histone proteins. By inhibiting PRMT1, this compound can modulate these pathways, affecting gene transcription, cell proliferation, and survival. A primary substrate of PRMT1 is Histone H4, which it asymmetrically dimethylates at Arginine 3 (H4R3me2a). This modification is a key epigenetic mark associated with transcriptional activation. Inhibition by this compound leads to a decrease in H4R3me2a levels, thereby repressing the transcription of target genes.
Caption: this compound inhibits PRMT1-mediated transcriptional activation.
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric Filter Paper Assay)
This protocol details a standard method for determining the inhibitory potential of a compound like this compound against a PRMT enzyme using a radiolabeled methyl donor.
1. Reagents and Materials:
-
Enzyme: Recombinant human PRMT1
-
Substrate: Histone H4 peptide (e.g., Biotin-ac-SGRGKGGKGLGKGGAKRHRKVGGK)
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Wash Solution: 70% Ethanol
-
Scintillation Cocktail
-
P81 phosphocellulose filter paper
-
96-well reaction plate
-
Scintillation counter
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to achieve final desired concentrations. Include a DMSO-only vehicle control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant PRMT1 enzyme to the assay buffer. Add the diluted this compound or vehicle control. Mix gently and pre-incubate for 30-60 minutes at room temperature.
-
Reaction Initiation: Initiate the methylation reaction by adding the histone H4 peptide substrate and [³H]-SAM to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination: Spot the reaction mixture from each well onto a sheet of P81 phosphocellulose filter paper. Immediately immerse the filter paper in cold 10% TCA to stop the reaction and precipitate the methylated peptide.
-
Washing: Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM, followed by a final wash with 70% ethanol to dry the paper.
-
Detection: Place the dried filter spots into scintillation vials, add the scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC50 value.
Caption: Workflow for an in vitro radiometric PRMT inhibition assay.
Conclusion
This compound remains a valuable chemical probe for investigating the biological functions of protein arginine methylation. Its ability to act as a pan-PRMT inhibitor by blocking the substrate-binding site provides a distinct advantage over SAM-competitive inhibitors. While more selective inhibitors for individual PRMTs have since been developed, this compound's broad activity profile makes it a useful tool for studying the global effects of PRMT inhibition. Researchers using this compound should consider its activity against multiple PRMTs when interpreting results and, where possible, complement their studies with more selective inhibitors or genetic approaches to validate findings.
References
In Vitro Activity of AMI-1 on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMI-1 is a pioneering, cell-permeable small molecule recognized as a broad-spectrum inhibitor of Protein Arginine Methyltransferases (PRMTs). It functions by reversibly blocking the binding of peptide substrates to the enzyme's active site. This guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding of its biochemical function.
Mechanism of Action
Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on histone tails and other protein substrates. This process is crucial for regulating gene expression, DNA repair, and signal transduction.
This compound acts as a potent, reversible inhibitor of this process. Kinetic studies have demonstrated that this compound specifically inhibits arginine methyltransferase activity, with no significant effect on lysine methyltransferases.[1][2] Its mechanism is non-competitive with respect to the methyl donor SAM, but it effectively blocks the binding of the histone or peptide substrate.[2] This indicates that this compound occupies or allosterically alters the substrate-binding pocket of the PRMT enzyme, thereby preventing the catalytic event.
Quantitative Inhibitory Activity
This compound was one of the first-generation PRMT inhibitors and has been characterized as a pan-inhibitor of the PRMT family. It demonstrates activity against both Type I (PRMT1, 3, 4, 6) and Type II (PRMT5) enzymes.[2] The half-maximal inhibitory concentrations (IC₅₀) have been most extensively documented for human PRMT1 and its yeast ortholog, Hmt1p.
| Target Enzyme | Enzyme Type | Organism | Substrate Used | IC₅₀ (µM) | Reference |
| PRMT1 | Type I | Human | Histone H4 | 8.8 | [2] |
| Hmt1p | Type I | Yeast | Not Specified | 3.0 | [2] |
| PRMT3 | Type I | Human | Not Specified | Inhibits | [2] |
| PRMT4 (CARM1) | Type I | Human | Not Specified | Inhibits | [2] |
| PRMT5 | Type II | Human | Not Specified | Inhibits | [2] |
| PRMT6 | Type I | Human | Not Specified | Inhibits | [2] |
Note: Specific IC₅₀ values for PRMTs other than PRMT1 are not consistently reported in literature, but their inhibition by this compound is confirmed.
Experimental Protocols
The in vitro activity of this compound on histone methylation is typically assessed using a radiometric histone methyltransferase (HMT) assay. This method measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a histone substrate.
Workflow for In Vitro HMT Assay
Detailed Protocol: Radiometric HMT Assay
This protocol is a synthesized example for determining the IC₅₀ of this compound against a specific PRMT, such as PRMT1.
1. Reagents & Buffers:
-
Recombinant Human PRMT1: Purified enzyme (e.g., 0.2-0.5 µg per reaction).
-
Histone Substrate: Recombinant Histone H4 or a specific peptide (e.g., 1-5 µg per reaction).
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), ~1 µCi per reaction.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO), prepared in a serial dilution.
-
Reaction Buffer (10X): e.g., 500 mM Tris-HCl (pH 8.0), 10 mM DTT. Final reaction concentration would be 1X.
-
Stop Solution: 6X SDS-PAGE loading buffer.
2. Assay Procedure:
-
On ice, prepare a master mix containing the 1X reaction buffer, histone substrate, and water to the desired pre-reaction volume.
-
Aliquot the master mix into 1.5 mL microcentrifuge tubes for each reaction (test, positive control, negative control).
-
Add the desired concentration of this compound to the 'test' tubes. Add an equivalent volume of solvent (e.g., DMSO) to the 'positive control' tube.
-
Add the ³H-SAM to all reaction tubes.
-
Initiate the reaction by adding the recombinant PRMT1 enzyme to the 'test' and 'positive control' tubes. For the 'negative control', add an equivalent volume of reaction buffer.
-
Gently mix the contents and incubate the tubes at 30°C for 60-90 minutes.
-
Stop the reaction by adding 6X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
3. Detection and Analysis:
-
Load the samples onto a 15% SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
Stain the gel with Coomassie Blue to visualize the protein bands and confirm equal loading of the histone substrate.
-
For fluorographic analysis, treat the gel with an enhancer solution, dry it, and expose it to X-ray film at -80°C. The intensity of the band corresponding to the methylated histone is proportional to the enzyme activity.
-
Alternatively, for scintillation counting, spot the reaction mixture onto P81 phosphocellulose filter paper, wash away unincorporated ³H-SAM, and measure the remaining radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound serves as a foundational tool for studying the roles of protein arginine methylation. Its broad-spectrum inhibitory activity against both Type I and Type II PRMTs makes it a useful, albeit non-specific, probe for interrogating cellular processes dependent on this post-translational modification. The well-defined mechanism of substrate-competitive inhibition and established in vitro assay methodologies provide a solid basis for its application in epigenetic research and as a scaffold for the development of next-generation, more selective PRMT inhibitors.
References
A Technical Guide to the Cellular Uptake and Stability of AMI-1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of AMI-1 (Arginine Methylation Inhibitor-1), a crucial tool in epigenetic research. It details the compound's entry into cells, its stability within the intracellular environment, and the experimental protocols necessary for its study. The information is intended to support the design and execution of robust experiments in the fields of cell biology and drug development.
Introduction to this compound
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Arginine N-methyltransferases (PRMTs).[1] It primarily targets PRMT1, a key enzyme responsible for the methylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, DNA repair, and signal transduction.[2][3] By blocking the peptide-substrate binding site, this compound effectively inhibits the catalytic activity of PRMTs without competing for the AdoMet (S-adenosyl methionine) binding site.[1] Its ability to penetrate cell membranes makes it a valuable chemical probe for studying the functional roles of arginine methylation in cellular and disease models.
Cellular Uptake of this compound
The efficacy of this compound in cell-based assays is fundamentally dependent on its ability to cross the plasma membrane and reach its intracellular targets.
2.1 Mechanism of Cellular Transport
This compound is widely described as a "cell-permeable" compound.[1] This characteristic suggests that, as a relatively small molecule, it likely crosses the cell membrane via passive diffusion. In this process, the molecule dissolves in the phospholipid bilayer and moves across it, driven by the concentration gradient between the extracellular and intracellular environments.[4] This mechanism does not require cellular energy.[5][6] The transport of molecules via passive diffusion is influenced by their size, hydrophobicity, and the absence of a net charge.[4] While the specific involvement of carrier or channel proteins in the transport of this compound has not been extensively documented, its consistent effects across various cell lines support an efficient, non-selective uptake mechanism like passive diffusion.
2.2 Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the biological activity of this compound, which is a direct consequence of its cellular uptake and target engagement.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Assay Type | Reference |
|---|---|---|---|
| Human PRMT1 | 8.8 µM | Cell-free | [1][7] |
| Yeast Hmt1p | 3.0 µM | Cell-free |[1][7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Sarcoma (S180, U2OS) | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability | [1] |
| Sarcoma (S180) | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis | [1] |
| Rhabdomyosarcoma (Rh30, RD) | ≥100 µM | Not specified | Induction of apoptosis | [8] |
| Human Primary Keratinocytes | 120 µM | 48 hours | Inhibition of PRMT1 | [9] |
| HeLa Cells | Not specified | Not specified | Inhibition of methylation | [7] |
| MCF7 Cells | Not specified | Not specified | Inhibition of transactivation |[7] |
2.3 Experimental Protocol: Cellular Uptake Assay
This protocol outlines a general method for quantifying the uptake of a small molecule like this compound into adherent cells.
-
Cell Seeding:
-
Assay Initiation:
-
Incubation with this compound:
-
Prepare a working solution of this compound in the transport buffer at the desired final concentration.
-
Aspirate the buffer from the pre-incubation step and add the this compound solution to the wells.
-
Incubate the plate for a predetermined time course (e.g., 5, 15, 30, 60 minutes) at 37°C.[12]
-
-
Termination and Washing:
-
To stop the uptake, rapidly aspirate the this compound solution.
-
Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[10]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well.[13]
-
Collect the cell lysates.
-
Quantify the intracellular concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Normalize the amount of this compound to the total protein concentration in each lysate, determined by a protein assay like the BCA assay.[13][14] The final uptake can be expressed as ng of this compound per mg of total protein.[13]
-
2.4 Visualization: Cellular Uptake Workflow
Intracellular Stability of this compound
The stability of this compound within the cell determines its functional half-life and, consequently, the duration of its inhibitory effect.
3.1 Degradation and Half-Life
3.2 Experimental Protocol: In Vitro Stability Assay
This protocol describes a method to assess the stability of this compound in a subcellular fraction (e.g., liver microsomes or cell lysate), which simulates the intracellular metabolic environment.
-
Preparation of Cell Lysate:
-
Harvest a sufficient number of cells and wash them with cold PBS.
-
Resuspend the cell pellet in a suitable homogenization buffer.
-
Lyse the cells using mechanical disruption (e.g., sonication or Dounce homogenizer) on ice.
-
Centrifuge the homogenate to pellet cellular debris. The resulting supernatant is the cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Stability Assay:
-
Pre-warm the cell lysate to 37°C.
-
Prepare a reaction mixture containing the cell lysate (e.g., at 1 mg/mL protein concentration) and any necessary cofactors (e.g., NADPH for microsomal assays).
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing and Analysis:
-
Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant, which contains the remaining this compound, to a new tube or HPLC vial.
-
Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
3.3 Visualization: PRMT1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT1 Arginine Methyltransferase Accumulates in Cytoplasmic Bodies that Respond to Selective Inhibition and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Khan Academy [khanacademy.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSNK1a1 Regulates PRMT1 to Maintain the Progenitor State in Self-renewing Somatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular protein degradation in mammalian cells: recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Impact of AMI-1 on Gene Expression Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of AMI-1, a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). We delve into its core mechanism of action, focusing on how the inhibition of PRMT1-mediated histone methylation leads to significant alterations in gene expression. This document outlines the downstream effects on key signaling pathways, presents available quantitative data, and offers detailed protocols for relevant experimental procedures. The aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound as a tool to modulate gene expression and explore its therapeutic potential.
Introduction
This compound is a potent and specific small molecule inhibitor of protein arginine N-methyltransferases (PRMTs), a family of enzymes that play a critical role in cellular processes through the methylation of arginine residues on histone and non-histone proteins.[1][2] Specifically, this compound is recognized for its inhibitory action against PRMT1, the predominant type I PRMT in mammals.[1][3][4] The post-translational modification of histones by PRMTs is a key epigenetic mechanism that governs chromatin structure and, consequently, gene expression.[5][6] By altering the methylation status of histones, this compound provides a powerful chemical probe to investigate the role of arginine methylation in health and disease, and presents a potential therapeutic avenue for conditions where PRMT activity is dysregulated.
Core Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of PRMTs. It is a non-S-adenosylmethionine (SAM)-competitive inhibitor that is thought to block the binding of the peptide substrate to the enzyme's active site.[1][4] This action is specific to arginine methyltransferases, with minimal effects on lysine methyltransferases.[4]
The inhibition of PRMT1 by this compound has significant downstream consequences for gene regulation. PRMT1 is responsible for the majority of asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a), a mark generally associated with transcriptional activation. By preventing this methylation, this compound can lead to a more condensed chromatin state, limiting the access of transcription factors and RNA polymerase to DNA, thereby repressing gene expression.
Modulation of Signaling Pathways
The regulation of gene expression by this compound extends to the modulation of critical intracellular signaling pathways. By altering the epigenetic landscape, this compound can influence the expression of key signaling proteins or the activity of transcription factors. Two such pathways of interest are the NF-κB and STAT3 signaling cascades.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses.[7] The activity of the NF-κB pathway can be influenced by the methylation status of its components or of the histones at the promoter regions of its target genes. Inhibition of PRMT1 by this compound may alter the expression of pro-inflammatory genes regulated by NF-κB.[8]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that regulates genes involved in cell proliferation, survival, and differentiation.[9] Aberrant STAT3 signaling is implicated in various diseases.[9] PRMT1 can methylate STAT3, enhancing its transcriptional activity. Therefore, this compound, by inhibiting PRMT1, can potentially downregulate STAT3 signaling.
Quantitative Effects of this compound
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | Organism | IC50 | Reference |
|---|---|---|---|
| PRMT1 | Human | 8.8 µM | [1][3][4] |
| Hmt1p (PRMT1 homolog) | Yeast | 3.0 µM | [1][3] |
| HIV-1 RT Polymerase | - | 5 µM |[10] |
Table 2: Cellular Effects of this compound
| Cell Line(s) | Concentration Range | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Sarcoma cells (S180, U2OS) | 0.6 - 2.4 mM | 48 - 96 hours | Time- and dose-dependent inhibition of cell viability. | [1] |
| S180 cells | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis. | [1] |
| Tumor xenograft model | 0.5 mg (intratumoral) | Daily for 7 days | Decreased tumor weight; downregulation of PRMT5; decreased levels of H4R3me2s and H3R8me2s. | [1] |
| HeLa cells | Not specified | Not specified | Inhibition of methylation of GFP-Npl3 and endogenous PRMT1-like activity. | [10] |
| MCF-7 cells | Not specified | Not specified | Inhibition of nuclear receptor-mediated transactivation of a luciferase reporter. |[10] |
Key Experimental Protocols
To study the effects of this compound on gene expression, a series of well-established molecular biology techniques are employed. Below are detailed methodologies for key experiments.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., HeLa, MCF-7) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[4][10] Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR or protein extraction for Western blotting).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of specific proteins (e.g., methylated histones) at specific genomic regions.[11][12]
-
Cross-linking: Treat this compound-treated and control cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[13] Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells using a detergent-based lysis buffer to release the nuclear contents.[11]
-
Chromatin Shearing: Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.[11]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-H4R3me2a) overnight at 4°C.[12] Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[12]
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.[14]
-
DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[13]
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is the gold standard for measuring the abundance of specific mRNA transcripts to determine gene expression levels.[15]
-
RNA Isolation: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit. Assess RNA quality and quantity.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[16] This can be done using oligo(dT) primers, random hexamers, or gene-specific primers.[16][17]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.
-
Perform the qPCR reaction in a real-time PCR machine. The machine will monitor the fluorescence signal in real-time as the DNA is amplified.[18]
-
The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of template.
-
-
Data Analysis: Normalize the Ct values of the target gene to a housekeeping gene (e.g., GAPDH, Actin) to control for variations in RNA input. Calculate the fold change in gene expression between treated and control samples using the ΔΔCt method.
Conclusion
This compound is an invaluable tool for studying the role of protein arginine methylation in gene expression regulation. Its ability to inhibit PRMT1 provides a direct method to investigate the downstream consequences of altered histone methylation on chromatin structure and the activity of key signaling pathways such as NF-κB and STAT3. The quantitative data on its inhibitory effects and cellular consequences, combined with robust experimental protocols like ChIP and RT-qPCR, allow for a detailed dissection of its molecular impact. Further research into the specific gene targets of this compound and its effects in various disease models will continue to elucidate the therapeutic potential of targeting PRMTs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. adooq.com [adooq.com]
- 4. Protein Arginine N-Methyltransferase Inhibitor, this compound The Protein Arginine N-Methyltransferase Inhibitor, this compound controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methylation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of NF-kB mediates ICAM-1 induction in respiratory cells exposed to an adenovirus-derived vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Quantitative PCR Basics [sigmaaldrich.com]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AMI-1 on Signal Transduction Pathways: A Technical Guide
Introduction
AMI-1, a symmetrical sulfonated urea compound, is a valuable tool for researchers investigating the roles of protein arginine methyltransferases (PRMTs) in cellular processes. As a cell-permeable and reversible pan-inhibitor of PRMTs, this compound provides a means to probe the intricate signaling networks governed by arginine methylation. This technical guide offers an in-depth exploration of this compound's impact on key signal transduction pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism of action, experimental applications, and effects on cellular signaling.
Core Mechanism of Action: Inhibition of Protein Arginine Methyltransferases
This compound functions primarily by inhibiting the enzymatic activity of PRMTs. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, a post-translational modification that plays a critical role in regulating signal transduction, gene expression, and other cellular events.[1][2] this compound is a non-SAM-competitive inhibitor that blocks the peptide-substrate binding site of PRMTs.[1]
While initially identified as a potent inhibitor of yeast Hmt1p and human PRMT1, further studies have revealed that this compound exhibits broad-spectrum activity against several members of the PRMT family.[1]
Quantitative Inhibition Data for this compound
| Target PRMT | IC50 (µM) | Notes |
| Human PRMT1 | 8.8 | [1] |
| Yeast Hmt1p | 3.0 | [1] |
| Type I PRMTs (general) | - | Inhibits PRMT1, PRMT3, PRMT4, PRMT6[1] |
| Type II PRMTs (general) | - | Inhibits PRMT5[1] |
Impact on Key Signal Transduction Pathways
The inhibition of PRMTs by this compound leads to downstream consequences for several critical signaling pathways. The following sections detail the known effects of this compound on the PI3K/Akt, JAK/STAT, MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.
Effect of this compound:
Microarray analysis in rhabdomyosarcoma (RMS) cells has demonstrated that this compound attenuates the activity of the PI3K/Akt signaling pathway.[2] This inhibitory effect contributes to the observed decrease in RMS cell proliferation and viability.[2] The precise mechanism by which PRMT inhibition by this compound leads to the downregulation of the PI3K/Akt pathway is an area of ongoing investigation but likely involves the altered methylation status of key regulatory proteins within the cascade.
Visualization of this compound's Effect on the PI3K/Akt Pathway:
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a pivotal role in immunity, inflammation, and cell proliferation.
Effect of this compound:
While direct studies on this compound's effect on the JAK/STAT pathway are emerging, the known role of PRMT1 in regulating this pathway provides a strong basis for its potential impact. PRMT1 has been shown to negatively regulate the JAK/STAT pathway by methylating the Protein Inhibitor of Activated STAT1 (PIAS1). This methylation is crucial for PIAS1-mediated repression of STAT1 target genes.[3] Therefore, by inhibiting PRMT1, this compound may disinhibit STAT1 signaling.
Furthermore, a study using the PRMT1 inhibitor furamidine in glioblastoma stem cells demonstrated a significant reduction in the phosphorylation of STAT3, a key oncogenic protein in many cancers. This suggests that PRMT1 activity is required for maintaining STAT3 activation.[4] Given this compound's role as a PRMT1 inhibitor, it is plausible that it would exert a similar effect.
Visualization of Potential this compound Impact on JAK/STAT Signaling:
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is a central signaling module that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.
Effect of this compound:
The relationship between this compound and the MAPK pathway is likely complex and may involve feedback loops. Research has shown that the expression of PRMT1 itself is regulated by the ERK1/2 MAPK pathway.[5] This suggests that inhibiting PRMT1 with this compound could, in turn, influence the activity of the MAPK pathway through a feedback mechanism. However, direct evidence of this compound modulating the phosphorylation of key MAPK components like ERK1/2 is still an active area of research.
Visualization of the Interplay between PRMT1 and the MAPK Pathway:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory and immune responses, as well as cell survival.
Effect of this compound:
PRMT1 has a dual role in regulating NF-κB signaling. It can act as a coactivator of NF-κB-dependent gene expression.[6] Conversely, PRMT1 can also methylate the RelA (p65) subunit of NF-κB, which acts as a repressive mark, inhibiting the DNA-binding and transcriptional activity of NF-κB in response to stimuli like TNFα.[1][7] By inhibiting PRMT1, this compound could therefore either decrease or increase NF-κB activity depending on the cellular context and the specific genes being regulated. This highlights the complexity of predicting the functional outcome of PRMT inhibition on this pathway.
Visualization of PRMT1's Dual Role in NF-κB Signaling:
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on signal transduction pathways.
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT, MAPK, and PI3K/Akt pathways.
Workflow Visualization:
Materials:
-
Cell line of interest
-
This compound (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities and normalize to the total protein and/or loading control to determine the relative change in phosphorylation.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Workflow Visualization:
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
NF-κB stimulus (e.g., TNFα)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. The next day, co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with an NF-κB activator like TNFα for a defined period (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Compare the normalized luciferase activity in this compound treated cells to the vehicle-treated control to determine the effect of this compound on NF-κB transcriptional activity.[8]
Off-Target Effects
It is crucial for researchers to be aware of the potential off-target effects of any chemical inhibitor. While this compound is a valuable tool for studying PRMTs, its effects may not be exclusively due to PRMT inhibition. Kinase profiling studies are essential to fully characterize the selectivity of such compounds. While comprehensive kinase profiling data for this compound is not widely published, researchers should consider the possibility of off-target kinase inhibition, especially when interpreting results at higher concentrations.[9]
Conclusion
This compound serves as a potent and versatile tool for dissecting the roles of protein arginine methylation in signal transduction. Its inhibitory action on a range of PRMTs has been shown to directly impact the PI3K/Akt pathway and has the potential to modulate the JAK/STAT, MAPK, and NF-κB signaling cascades through the regulation of key components. This technical guide provides a foundational understanding of this compound's effects and offers detailed experimental protocols to facilitate further research into its complex interplay with cellular signaling networks. As with any chemical inhibitor, careful consideration of potential off-target effects is necessary for the accurate interpretation of experimental data. Future studies will undoubtedly continue to unravel the intricate mechanisms by which this compound and, more broadly, protein arginine methylation, govern cellular function.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Prmt1-mediated methylation regulates Ncoa4 stability to transactivate Adamts genes and promote bone extracellular matrix degradation in chronic hematogenous osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AMI-1 Treatment Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, small molecule inhibitor of protein arginine methyltransferases (PRMTs). It functions as a non-S-adenosylmethionine (SAM) competitive inhibitor, primarily targeting PRMT1, the predominant PRMT in mammalian cells. By inhibiting PRMTs, this compound prevents the methylation of arginine residues on histone and non-histone proteins, thereby modulating various cellular processes including signal transduction, gene transcription, and cell cycle regulation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, protein methylation, and apoptosis. Additionally, it elucidates the signaling pathway involving PRMT1 and the transcription factor FOXO1, a key target of PRMT1-mediated regulation.
Data Presentation
Quantitative Data for this compound Treatment
The following tables summarize the effective concentrations and inhibitory values of this compound in various contexts.
| Target | IC50 Value | Assay Condition | Reference |
| Human PRMT1 | 8.8 µM | Cell-free assay | [1] |
| Yeast Hmt1p | 3.0 µM | Cell-free assay | [1] |
| HIV-1 RT Polymerase | 5 µM | In vitro | [1] |
Table 1: IC50 Values of this compound for Various Enzymes.
| Cell Line | Treatment Condition | Effect | Reference |
| S180 (Sarcoma) | 0.6-2.4 mM, 48-96 hours | Inhibition of cell viability | [1] |
| U2OS (Osteosarcoma) | 0.6-2.4 mM, 48-96 hours | Inhibition of cell viability | [1] |
| S180 (Sarcoma) | 1.2-2.4 mM, 48-72 hours | Induction of apoptosis | [1] |
| HeLa | Not specified | Inhibition of GFP-Npl3 fusion and endogenous PRMT1-like activity | [1] |
| MCF7 | Not specified | Inhibition of nuclear receptor-mediated transactivation | [1] |
| INS-1 | Not specified | Improved cell function, translocation of FOXO1 and PDX-1 | [1] |
Table 2: Effective Concentrations and Observed Effects of this compound in Different Cell Lines.
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO or water)
-
Vehicle control (DMSO or water)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate complete medium supplemented with FBS and antibiotics in a humidified incubator.
-
Seed cells into the desired format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting or flow cytometry) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (WST-1 Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Analysis of Protein Methylation
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-methylated histone, anti-PRMT1, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells, including both adherent and floating cells, after this compound treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PRMT1-FOXO1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Treatment in Cell Culture.
References
How to dissolve and store AMI-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1] this compound has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1] This broad-spectrum inhibitory activity makes this compound a valuable tool for studying the roles of arginine methylation in various cellular processes, including signal transduction, gene transcription, and DNA repair. These application notes provide detailed protocols for the dissolution and storage of this compound for experimental use.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 20 mg/mL (39.64 mM) | Selleck Chemicals[2] |
| DMSO | 45 mg/mL | AbMole BioScience[3] |
| DMSO | 89 mg/mL (162.27 mM) (warmed) | AdooQ BioScience[4] |
| DMSO | 100 mg/mL (182.33 mM) | Selleck Chemicals[5] |
| Water | 9 mg/mL (16.41 mM) | AdooQ BioScience[4] |
| Water | 10 mg/mL | Cayman Chemical[6], AbMole BioScience[3] |
| PBS | 20 mg/mL | AdooQ BioScience[4] |
| Ethanol | Insoluble | Selleck Chemicals[5], AdooQ BioScience[4] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | Selleck Chemicals[5], AbMole BioScience[3] |
| Powder | -20°C | ≥ 4 years | Cayman Chemical[6] |
| Stock Solution in Solvent | -80°C | 1 year | Selleck Chemicals[5] |
| Stock Solution in Solvent | -80°C | 2 years | MedchemExpress[1] |
| Stock Solution in Solvent | -80°C | 6 months | AbMole BioScience[3] |
| Stock Solution in Solvent | -20°C | 1 month | Selleck Chemicals[5], AdooQ BioScience[4], AbMole BioScience[3] |
| Stock Solution in Solvent | -20°C | 1 year | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution of this compound (disodium salt, MW: 548.45 g/mol ), you would need 5.48 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][3][4][5]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the this compound stock solution for use in cell culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Mixing: Mix the working solution thoroughly by gentle pipetting before adding it to the cell cultures.
-
Immediate use: Use the freshly prepared working solution immediately for experiments.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound inhibits PRMTs, affecting downstream pathways.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways [frontiersin.org]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of AMI-1 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable small molecule and a known inhibitor of Protein Arginine Methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity. PRMTs play a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair, by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. The dysregulation of PRMT activity has been implicated in several diseases, including cancer. These application notes provide a summary of effective this compound concentrations for various in vitro assays and detailed protocols for their use.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro applications as reported in the literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the specific cell type, assay conditions, and experimental goals.
| Application/Assay | Target/Cell Line | Effective Concentration / IC50 | Reference(s) |
| Enzyme Inhibition | Human PRMT1 (cell-free) | IC50: 8.8 µM | [1][2] |
| Yeast Hmt1p (cell-free) | IC50: 3.0 µM | [1][2] | |
| HIV-1 RT Polymerase Activity | IC50: 5 µM | [1] | |
| Cell Viability/Cytotoxicity | Sarcoma (S180, U2OS) cells | 0.6 - 2.4 mM (inhibits cell viability) | [2] |
| Rhabdomyosarcoma (Rh30) cells | IC50: 129.9 µM | [3] | |
| Rhabdomyosarcoma (RD) cells | IC50: 123.9 µM | [3] | |
| Inhibition of Methylation | HeLa cells (inhibition of GFP-Npl3 fusion and endogenous PRMT1-like activity) | Not specified, used to demonstrate inhibition | [1] |
| Rh30 and RD cells (inhibition of histone methylation) | 100 µM | ||
| Apoptosis Induction | Sarcoma (S180) cells | 1.2 - 2.4 mM (induces apoptosis) | [2] |
| Rhabdomyosarcoma (Rh30, RD) cells | ≥100 µM (induces apoptosis) |
Signaling Pathway and Experimental Workflow Visualization
This compound Mechanism of Action: Inhibition of PRMT1-mediated NF-κB Regulation
This compound, by inhibiting PRMT1, can modulate the NF-κB signaling pathway. PRMT1 has been shown to methylate the RelA (p65) subunit of NF-κB, which can repress its DNA binding and transcriptional activity. Therefore, inhibition of PRMT1 by this compound can lead to altered expression of NF-κB target genes involved in inflammation and cell survival.[1][4]
Caption: this compound inhibits PRMT1, affecting NF-κB signaling.
General Experimental Workflow for In Vitro this compound Studies
This diagram outlines a typical workflow for investigating the effects of this compound on a specific cell line.
Caption: A typical workflow for in vitro this compound studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line and calculating the IC50 value.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µM). The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis for PRMT1 Inhibition
This protocol is to assess the effect of this compound on the methylation of a known PRMT1 substrate (e.g., Histone H4 at Arginine 3 - H4R3me2a).
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for a specific duration.
-
Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Histone H4) and a loading control (e.g., anti-β-actin) to normalize the results.
-
Quantify the band intensities to determine the relative change in methylation.
-
In Vitro PRMT1 Enzyme Inhibition Assay (Colorimetric)
This protocol provides a general framework for a colorimetric assay to measure the inhibitory effect of this compound on PRMT1 activity. Commercial kits are available and their specific protocols should be followed.
Materials:
-
Recombinant human PRMT1
-
PRMT1 substrate (e.g., a histone H4 peptide)
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer
-
Antibody specific for the methylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
Procedure:
-
Assay Setup:
-
Coat a 96-well plate with the PRMT1 substrate.
-
In separate wells, add the assay buffer, recombinant PRMT1, and different concentrations of this compound or a vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the methylation reaction.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add the primary antibody specific for the methylated substrate and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate. A color change will occur in the presence of HRP.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity is proportional to the PRMT1 activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Combine the cells and centrifuge to obtain a cell pellet.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
References
- 1. Asymmetric arginine dimethylation of RelA provides a repressive mark to modulate TNFα/NF-κB response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 Ablation in Endothelial Cells Causes Endothelial Dysfunction and Aggravates COPD Attributable to Dysregulated NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using AMI-1 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, potent, and reversible inhibitor of protein arginine methyltransferases (PRMTs).[1][2][3] It acts as a non-S-adenosyl-L-methionine (SAM)-competitive inhibitor, primarily targeting PRMT1 with an IC50 of approximately 8.8 µM in human cells.[1] By inhibiting PRMTs, this compound prevents the methylation of arginine residues on both histone and non-histone proteins. This modulation of protein function has significant downstream effects on various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[4][5][6]
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and specific DNA regions in their native chromatin context.[7][8][9] When coupled with quantitative PCR (qPCR), ChIP-qPCR allows for the quantification of the association of a specific protein or post-translational histone modification with a particular genomic locus.
These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study the role of protein arginine methylation in gene regulation. By treating cells with this compound prior to performing a ChIP assay, researchers can investigate how the inhibition of PRMTs affects the binding of transcription factors, co-regulators, or the presence of specific histone arginine methylation marks at target gene promoters or enhancers.
Mechanism of Action and Signaling Pathway
Protein arginine methyltransferases (PRMTs) play a crucial role in epigenetic regulation. Type I PRMTs, such as PRMT1 and CARM1 (PRMT4), catalyze the asymmetric dimethylation of arginine residues on histone tails. For instance, PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark generally associated with transcriptional activation.[5][10] CARM1 mediates the asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a), which also functions as a transcriptional activation mark.[11][12][13]
These methylation events can influence gene expression through several mechanisms:
-
Recruitment of Co-activators: Histone arginine methylation can create binding sites for other proteins, including histone acetyltransferases (HATs) like p300/CBP, which further promote a transcriptionally active chromatin state.[10][12]
-
Modulation of Chromatin Structure: Arginine methylation can directly or indirectly influence the compaction of chromatin, making DNA more or less accessible to the transcriptional machinery.
-
Interaction with other Epigenetic Marks: There is significant crosstalk between histone arginine methylation and other post-translational modifications, such as histone acetylation and phosphorylation.[10]
-
Regulation of Transcription Factor Activity: PRMTs can also methylate non-histone proteins, including transcription factors like NF-κB and STAT3, directly altering their activity.[4][6]
This compound, by inhibiting PRMTs, allows researchers to dissect these pathways. Treatment with this compound is expected to reduce levels of specific histone arginine methylation marks, leading to changes in the recruitment of chromatin-associated proteins and altered transcription of target genes.
Caption: Signaling pathway of PRMT inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound followed by a standard cross-linking ChIP-qPCR procedure.
Cell Treatment with this compound
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., water)[3]
-
Cell culture medium
-
Cultured cells of interest
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a working stock of this compound in cell culture medium.
-
A starting concentration of 100 µM this compound for 24-48 hours has been shown to reduce histone arginine methylation levels in Western blot analysis.[14] However, for ChIP assays, a shorter incubation time may be preferable to minimize secondary effects and cell death.
-
Recommended starting conditions: Treat cells with 50-100 µM this compound for 4-24 hours. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental goal.
-
Include a vehicle-treated control (e.g., cells treated with the same concentration of the solvent used to dissolve this compound).
-
-
Harvesting: After the incubation period, proceed immediately to the chromatin immunoprecipitation protocol.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline for cross-linking ChIP.[8][9]
Materials:
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitors
-
Antibody of interest (e.g., anti-H3R17me2a, anti-PRMT1, or antibody against a specific transcription factor)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Reagents for DNA purification
Protocol:
-
Cross-linking:
-
To the cell culture medium of both this compound-treated and vehicle-treated cells, add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G beads.
-
Add the specific antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input samples and incubate at 65°C for several hours to reverse the cross-links.
-
Treat with RNase A and then with Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR) Analysis
Materials:
-
Purified ChIP DNA and input DNA
-
SYBR Green qPCR master mix
-
Gene-specific primers for the target locus and a negative control locus
Protocol:
-
qPCR Setup: Prepare qPCR reactions for each ChIP sample (specific antibody and IgG) and the corresponding input DNA.
-
Data Analysis:
-
Determine the Ct values for each sample.
-
Calculate the percentage of input for each ChIP sample using the following formula: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(ChIP)) * 100
-
Calculate the fold enrichment of the specific antibody over the IgG control: Fold Enrichment = 2^-(ΔCt_sample - ΔCt_IgG) where ΔCt = Ct(ChIP) - Ct(Input)
-
Data Presentation
The following tables provide examples of how to structure quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on histone arginine methylation.
Table 1: Effect of this compound Treatment on H3R17me2a Levels at Target Gene Promoters
| Target Gene Promoter | Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment over IgG (Mean ± SD) |
| Gene X | Vehicle | Anti-H3R17me2a | 1.5 ± 0.2 | 15.0 ± 2.5 |
| Vehicle | Normal IgG | 0.1 ± 0.05 | 1.0 (Reference) | |
| 100 µM this compound | Anti-H3R17me2a | 0.5 ± 0.1 | 5.0 ± 1.2 | |
| 100 µM this compound | Normal IgG | 0.1 ± 0.04 | 1.0 (Reference) | |
| Negative Control Locus | Vehicle | Anti-H3R17me2a | 0.15 ± 0.06 | 1.2 ± 0.3 |
| Vehicle | Normal IgG | 0.12 ± 0.05 | 1.0 (Reference) | |
| 100 µM this compound | Anti-H3R17me2a | 0.14 ± 0.05 | 1.1 ± 0.2 | |
| 100 µM this compound | Normal IgG | 0.13 ± 0.04 | 1.0 (Reference) |
This is example data and will vary depending on the cell type, target gene, and experimental conditions.
Experimental Workflow Visualization
Caption: Experimental workflow for ChIP-qPCR with this compound treatment.
Troubleshooting and Considerations
-
Antibody Specificity: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody used. It is crucial to use a ChIP-validated antibody.
-
Optimization of this compound Treatment: As mentioned, the optimal concentration and duration of this compound treatment should be determined for each experimental system. A time course and dose-response experiment, followed by Western blotting for the target histone mark, can help establish the best conditions.
-
Sonication: Incomplete or excessive sonication can lead to poor results. It is essential to optimize the sonication protocol to obtain chromatin fragments in the desired size range.
-
Controls: The inclusion of appropriate controls is critical for data interpretation. A "no-antibody" or normal IgG control is necessary to determine the background signal. A positive control locus (known to be enriched for the target protein/modification) and a negative control locus (not expected to be enriched) should also be included in the qPCR analysis.[7]
By following these protocols and considerations, researchers can effectively use this compound as a tool to investigate the role of protein arginine methylation in chromatin biology and gene regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMI 1, protein arginine methyltransferase inhibitor (CAS 20324-87-2) | Abcam [abcam.com]
- 3. Protein Arginine N-Methyltransferase Inhibitor, this compound The Protein Arginine N-Methyltransferase Inhibitor, this compound controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Histone arginine methylations: their roles in chromatin dynamics and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 10. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Methylation at arginine 17 of histone H3 is linked to gene activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMI-1 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a small molecule inhibitor of protein arginine methyltransferases (PRMTs), a family of enzymes that play a crucial role in the regulation of numerous cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT activity has been implicated in the development and progression of various cancers. This compound acts as a pan-inhibitor of PRMTs, making it a valuable tool for investigating the role of arginine methylation in cancer biology and for assessing the therapeutic potential of PRMT inhibition.
These application notes provide an overview of the use of this compound in cancer cell line research, including its effects on cell viability, apoptosis, and relevant signaling pathways. Detailed protocols for key experimental assays are also provided to guide researchers in their studies.
Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of PRMTs. PRMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification can alter protein function, localization, and interaction with other molecules. By blocking this process, this compound can modulate the activity of various signaling pathways that are dependent on arginine methylation, ultimately leading to anti-cancer effects such as cell growth inhibition and apoptosis. One of the key targets of this compound is PRMT5, which is overexpressed in several cancers and plays a role in cell proliferation and survival.[1][2]
Data Presentation
This compound Efficacy Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Reference |
| S180 | Sarcoma | CCK-8 | 0.31 ± 0.01 mM | 72 hours | [1] |
| U2OS | Osteosarcoma | CCK-8 | 0.75 ± 0.02 mM | 72 hours | [1] |
Quantitative Analysis of this compound Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| S180 | Sarcoma | 1.2 mM | 48 hours | ~25% | [3] |
| S180 | Sarcoma | 2.4 mM | 48 hours | ~35% | [3] |
| S180 | Sarcoma | 1.2 mM | 72 hours | ~30% | [3] |
| S180 | Sarcoma | 2.4 mM | 72 hours | ~45% | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Cancer Cells
Caption: this compound inhibits PRMT5, leading to reduced STAT3 activation and increased p53 activity, ultimately promoting apoptosis and inhibiting cell proliferation.
General Experimental Workflow for this compound Treatment
Caption: A general workflow for studying the effects of this compound on cancer cell lines, from cell culture to various downstream analyses.
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 mM to 2.5 mM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1.2 mM and 2.4 mM for S180 cells) and a vehicle control for 24, 48, or 72 hours.[3]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression levels of target proteins such as PRMT5 and p53.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.6 mM and 1.2 mM for A549 and GLC-82 cells) for 48 hours.[3]
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Clonogenic Assay (Colony Formation Assay)
Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Harvest a single-cell suspension of the cancer cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound. It is recommended to perform a dose-response experiment.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction to determine the effect of this compound.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the migratory potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size is suitable for most cancer cells)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein (e.g., Matrigel for invasion assays, or leave uncoated for migration assays) if necessary.
-
Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL. Add different concentrations of this compound to the cell suspension.
-
Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension containing this compound to the upper chamber of the transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 12-48 hours), which should be optimized for each cell line.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 15-30 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image and count the migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of this compound treated cells to the control.
References
Application Notes and Protocols for In Vivo Administration of AMI-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs), with notable activity against PRMT1. PRMT1 is the predominant type I protein arginine methyltransferase and plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair. Dysregulation of PRMT1 expression has been implicated in the development and progression of various cancers, making it a promising therapeutic target. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, particularly in the context of preclinical cancer research. While direct in vivo studies on this compound in mice are limited, data from a sarcoma xenograft model and studies on other PRMT1 inhibitors offer valuable insights into its potential applications and experimental design.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of PRMTs, primarily PRMT1. PRMT1 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (ADMA). This post-translational modification plays a significant role in regulating gene expression and protein function. In the context of cancer, PRMT1 has been shown to regulate key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Wnt pathways[1][2][3][4]. By inhibiting PRMT1, this compound can modulate these pathways, leading to decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.
Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound and other PRMT1 inhibitors in mouse models.
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Cancer Model | Mouse Strain | Treatment Protocol | Administration Route | Outcome | Reference |
| Sarcoma (S180 cells) | Not Specified | 0.5 mg daily for 7 days | Intratumoral | Decreased tumor weight | [5][6] |
Table 2: In Vivo Efficacy of Other PRMT1 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Model | Mouse Strain | Treatment Protocol | Administration Route | Outcome | Reference |
| MS023 | Clear Cell Renal Cell Carcinoma (RCC243 and 786-0 cells) | Not Specified | 80 mg/kg, 3 days on/4 days off | Intraperitoneal | Suppression of tumor growth | [7] |
| MS023 | Colon Cancer (HT-29 cells) | Nude mice | 2 doses per week | Intraperitoneal | Effective against tumor growth | [2] |
| MS023 | Multiple Myeloma (JJN3 and MM1S cells) | Not Specified | 80 mg/kg | Not Specified | Attenuated tumor growth | [4] |
| DCPT1061 | Melanoma (B16-F10 cells) | C57BL/6J (immunocompetent) and BALB/c nude (immunodeficient) | Not Specified | Not Specified | Restricted tumor growth in immunocompetent mice | [3] |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound in a Subcutaneous Sarcoma Xenograft Model
This protocol is based on a study demonstrating the anti-tumor activity of this compound in a sarcoma xenograft model.[5][6]
1. Animal Model:
-
Species: Mouse (specific strain not detailed in the source, consider using common immunodeficient strains like BALB/c nude or NOD/SCID for xenografts).
-
Cell Line: S180 sarcoma cells.
2. Tumor Cell Implantation:
-
Culture S180 cells under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject an appropriate number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. The referenced study used 0.9% NaCl (saline).[6]
-
Prepare a stock solution and dilute it to the final desired concentration for injection. For a 0.5 mg dose, the concentration will depend on the injection volume.
4. Administration of this compound:
-
Route: Intratumoral injection.
-
Frequency: Daily.[5]
-
Duration: 7 days.[5]
-
Carefully inject the this compound solution directly into the center of the tumor using a small gauge needle (e.g., 27-30G).
5. Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice daily.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Protocol 2: Systemic (Intraperitoneal) Administration of a PRMT1 Inhibitor (MS023) in a Xenograft Model
This protocol is adapted from studies using the PRMT1 inhibitor MS023 and provides a framework for systemic administration of this compound.[2][7]
1. Animal Model:
-
Species: Immunodeficient mice (e.g., nude mice).
-
Cell Line: Human cancer cell line of interest (e.g., HT-29 colon cancer cells).
2. Tumor Cell Implantation:
-
Follow the procedure described in Protocol 1 for subcutaneous tumor cell implantation.
3. Preparation of Inhibitor Solution:
-
Formulate this compound in a vehicle suitable for intraperitoneal (IP) injection. Common vehicles include saline, PBS, or a solution containing DMSO and/or Tween 80. Vehicle scouting may be necessary to ensure solubility and tolerability.
4. Administration of Inhibitor:
-
Dosage: Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal effective dose. For MS023, a dose of 80 mg/kg was used.[4][7]
-
Route: Intraperitoneal (IP) injection.
-
Frequency: This can vary. For MS023, schedules of 3 days on/4 days off or twice weekly have been reported.[2][7]
-
Administer the injection into the lower right quadrant of the abdomen to avoid injuring internal organs.
5. Monitoring and Endpoint:
-
Follow the monitoring procedures outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: PRMT1 signaling in cancer and the inhibitory action of this compound.
References
- 1. Inhibiting Type I arginine methyltransferase activity promotes T cell-mediated antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic advances of neutrophils in acute myocardial infarction: from traditional chinese medicine modulation to modern therapeutic strategies | springermedizin.de [springermedizin.de]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1: A Versatile Tool for Interrogating Protein Arginine Methylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methylation is a crucial post-translational modification that governs a myriad of cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair. This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention. AMI-1 (Arginine Methyltransferase Inhibitor-1) is a cell-permeable, reversible, and broad-spectrum inhibitor of PRMTs, making it an invaluable tool for studying the functional roles of arginine methylation.[1][2] This document provides detailed application notes and protocols for utilizing this compound in research settings.
This compound acts as a pan-inhibitor of PRMTs, targeting both Type I (PRMT1, 2, 3, 4, 6, 8) and Type II (PRMT5, 9) enzymes.[1][2] Its mechanism of action involves blocking the binding of the peptide substrate to the enzyme, rather than competing with the methyl donor S-adenosyl-L-methionine (SAM).[1] This property makes it a specific tool for studying the substrate-binding pocket of PRMTs.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various PRMTs and its effects on different cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against PRMTs
| Target | IC50 (µM) | Notes |
| Human PRMT1 | 8.8 | Potent inhibitor of the most abundant PRMT.[1] |
| Yeast-Hmt1p | 3.0 | Demonstrates cross-reactivity with yeast homolog.[1] |
| Type I PRMTs (PRMT1, 3, 4, 6) | Inhibition Observed | This compound inhibits the in vitro methylation activity of these enzymes.[1] |
| Type II PRMTs (PRMT5) | Inhibition Observed | This compound also demonstrates inhibitory activity against Type II PRMTs.[1] |
Table 2: Cellular Effects of this compound in Rhabdomyosarcoma (RMS) Cell Lines
| Cell Line | IC50 (µM) | Observed Effects |
| Rh30 (Alveolar RMS) | 129.9 | Reduction in cell viability, proliferation, and colony formation.[2] |
| RD (Embryonal RMS) | 123.9 | Reduction in cell viability, proliferation, and colony formation.[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Mediated Inhibition of the PI3K/Akt Pathway
This compound has been shown to attenuate the activity of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2] Inhibition of PRMTs by this compound leads to downstream effects on key components of this pathway.
Experimental Workflow: Studying the Effects of this compound on Arginine Methylation
This workflow outlines the key steps for investigating the impact of this compound on cellular arginine methylation.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using WST-1 Assay
This protocol is designed to measure the effect of this compound on the proliferation of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 5 x 10³ to 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 25 µM to 150 µM.[2]
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic activity.
-
Gently shake the plate for 1 minute on a shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
Subtract the absorbance of the blank (medium with WST-1 reagent only) from all readings.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Histone Arginine Methylation
This protocol allows for the detection of changes in global or specific histone arginine methylation marks following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 15% for histone resolution)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against specific methylated histones (e.g., H3R2me2a, H3R8me2s, H4R3me2a) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes, followed by sonication or nuclease treatment to shear DNA and release nuclear proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein (20-30 µg) with 2x Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal.
-
Protocol 3: Immunoprecipitation of Arginine-Methylated Proteins
This protocol is for enriching specific arginine-methylated proteins to study the effect of this compound on their methylation status.
Materials:
-
Cells treated with this compound and control cells
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)
-
Primary antibody against the protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol (Step 1).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.
-
Boil the samples for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using an antibody specific for the methylated arginine residue of interest or by mass spectrometry to identify methylation sites.
-
Conclusion
This compound is a powerful and widely used tool for investigating the complex roles of protein arginine methylation in cellular physiology and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully designing experiments and employing the appropriate techniques, scientists can gain valuable insights into the functional consequences of inhibiting PRMT activity and potentially identify new therapeutic strategies for a range of diseases.
References
Application Notes and Protocols for High-Throughput Screening with AMI-1, a Pan-Protein Arginine Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to the enzyme, thereby inhibiting the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This compound has been shown to inhibit both type I and type II PRMTs, making it a valuable tool for studying the roles of arginine methylation in various cellular processes and a potential starting point for the development of more specific PRMT inhibitors. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of PRMT activity.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor with respect to the peptide substrate of PRMTs. It does not compete with the methyl donor, S-adenosylmethionine (SAM). This mechanism allows for its use in various assay formats designed to measure PRMT activity. By inhibiting PRMTs, this compound can modulate a variety of signaling pathways involved in cancer, inflammation, and other diseases.
Data Presentation: Quantitative HTS Assay Parameters
High-throughput screening assays must be robust and reproducible. The following table summarizes key quantitative parameters for HTS assays targeting PRMTs, providing a baseline for assay performance.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 of this compound | 8.8 µM | in vitro | Human PRMT1 | [1] |
| 3.0 µM | in vitro | Yeast Hmt1p | [1] | |
| Z'-Factor | 0.7 | AlphaLISA | PRMT5 | [2] |
| Hit Rate | 4.9% (>50% inhibition at 10µM) | Fluorescence Polarization | PRMT1 | [1] |
Signaling Pathways Modulated by PRMTs and this compound
PRMTs are key regulators of various signaling pathways critical in cell proliferation, differentiation, and survival. As a pan-PRMT inhibitor, this compound can influence these pathways.
PRMT1 and Downstream Signaling
PRMT1 is the predominant PRMT in mammalian cells and is responsible for the majority of asymmetric arginine dimethylation. It targets a wide array of proteins, including histones and transcription factors, thereby influencing gene expression and signal transduction.
Experimental Workflow for a Biochemical HTS Assay
A biochemical HTS assay is a common starting point for identifying inhibitors of a specific enzyme. The following workflow outlines a fluorescence polarization-based assay for PRMT1.
References
- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent AMI-1 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of AMI-1, a potent and cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs), in cell culture experiments. The following information is designed to help prevent the degradation of this compound in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, specific, and cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2][3][4] It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1] this compound has been shown to inhibit several PRMTs, including PRMT1, PRMT3, PRMT4, and PRMT6.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).[2] Ensure that the DMSO used is fresh and not moisture-absorbent, as this can reduce the solubility of this compound.[2] For example, a 10 mM stock solution in DMSO is commonly used.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][5]
Q4: How stable is this compound in aqueous solutions and cell culture media?
Q5: Can I pre-mix this compound into my cell culture medium for long-term experiments?
A5: It is not recommended to store this compound in cell culture medium for extended periods. Due to the potential for degradation in aqueous solutions, it is best to add freshly diluted this compound to the cell culture at the time of the experiment. For long-term experiments, the medium should be replaced with fresh medium containing newly diluted this compound at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory effect of this compound. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the integrity of the stock solution.2. Degradation of this compound in working solution: The aqueous working solution was not used immediately after preparation.3. Degradation of this compound in cell culture medium: this compound may have a limited half-life in the culture medium at 37°C. | 1. Prepare fresh aliquots of this compound stock solution in anhydrous DMSO. Store at -80°C for long-term use.2. Always prepare fresh working dilutions of this compound from the stock solution immediately before adding to the cell culture.3. For experiments longer than 24 hours, consider replacing the medium with fresh medium containing this compound every 24-48 hours. |
| High variability in experimental results between replicates. | 1. Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock or working solution.2. Uneven distribution in culture wells: Inadequate mixing after adding this compound to the culture medium. | 1. Ensure complete dissolution of this compound in DMSO by gentle vortexing. Centrifuge the vial before taking an aliquot.2. After adding the final dilution of this compound to the culture wells, gently swirl the plate to ensure even distribution. |
| Observed cytotoxicity at expected effective concentrations. | 1. Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high.2. This compound degradation product toxicity: Potential degradation products of this compound could be cytotoxic. | 1. Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO) in your experiments.2. Minimize the potential for degradation by following the recommended handling and storage procedures. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 548.45 g/mol ), add 182.3 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
This compound Working Solution (in Cell Culture Medium):
-
Immediately before treating the cells, thaw a vial of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cell culture wells.
-
Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protein Arginine N-Methyltransferase Inhibitor, this compound The Protein Arginine N-Methyltransferase Inhibitor, this compound controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results with AMI-1 Treatment
This guide is designed for researchers, scientists, and drug development professionals using AMI-1, a pan-inhibitor of protein arginine methyltransferases (PRMTs). It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes.
FAQs and Troubleshooting Guides
Issue 1: No Observable Effect on Target Methylation
Question: I've treated my cells with this compound, but I don't see a decrease in the arginine methylation of my protein of interest. What could be the cause?
Answer: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the detection method.
Troubleshooting Steps:
-
Confirm this compound Integrity and Activity:
-
Solubility and Stability: this compound has limited stability in aqueous solutions. Ensure your stock solution, typically in DMSO, is fresh and has been stored correctly at -20°C or -80°C to avoid degradation.[1] When preparing working solutions, avoid repeated freeze-thaw cycles.[1] It is also crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]
-
Concentration: The effective concentration of this compound is highly cell-line dependent. You may need to perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cells. Effective concentrations can range from low micromolar to over 100 µM.[2]
-
-
Optimize Cell Culture Conditions:
-
Cell Density: The cytotoxic and inhibitory activity of many compounds can be dependent on cell culture density.[3] Ensure you are seeding cells consistently across experiments.
-
Treatment Duration: The effect of this compound on protein methylation may not be immediate. An incubation time of 48-72 hours is often required to observe significant changes.[2]
-
-
Validate Your Detection Method (Western Blot):
-
Antibody Specificity: Ensure your primary antibody is specific for the methylated arginine residue of interest.
-
Protocol: Arginine methylation can be a difficult post-translational modification to detect. Optimize your Western blot protocol, including lysis buffer composition (use RIPA buffer with protease inhibitors) and blocking conditions (5% non-fat milk or BSA).[4] See the detailed protocol below.
-
Issue 2: Significant Cytotoxicity Observed
Question: I'm observing high levels of cell death at concentrations where I expect specific PRMT inhibition. Is this an expected outcome?
Answer: While this compound is used as a specific PRMT inhibitor, it can cause cytotoxicity, particularly at higher concentrations and after prolonged exposure. This can be due to on-target effects in essential pathways or potential off-target effects.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., WST-1, MTT) to determine the IC50 value for this compound in your specific cell line. This will help you distinguish between concentrations that inhibit PRMTs and those that are broadly toxic.[2] For example, in rhabdomyosarcoma cell lines Rh30 and RD, the IC50 values were determined to be 129.9 µM and 123.9 µM, respectively, after 72 hours.[2]
-
On-Target Toxicity: PRMTs are essential for numerous cellular processes, including transcription, RNA splicing, and DNA repair.[5][6] Complete inhibition of these enzymes can be detrimental to normal cells and may lead to cell cycle arrest or apoptosis.[2][5]
-
Investigate Off-Target Effects: Although primarily a PRMT inhibitor, this compound has been documented to have off-target activities. For instance, it can inhibit HIV-1 RT polymerase activity with an IC50 of 5 μM.[1] It is plausible that this compound interacts with other cellular targets, especially at higher concentrations, which could contribute to cytotoxicity.
Issue 3: Phenotype Differs from Genetic Knockdown (e.g., siRNA)
Question: The phenotype I observe after this compound treatment is different from what has been reported with siRNA-mediated knockdown of PRMT1. How can I reconcile these results?
Answer: This is a critical question in pharmacological studies and highlights the differences between chemical inhibition and genetic approaches.
Potential Explanations:
-
Pan-Inhibitor vs. Specific Knockdown: this compound is a pan-inhibitor, affecting multiple PRMTs, including both Type I (like PRMT1, PRMT4, PRMT6) and Type II (PRMT5) enzymes.[7] In contrast, siRNA targets a single PRMT. The observed phenotype with this compound could be a composite effect of inhibiting several PRMTs simultaneously.
-
Off-Target Effects: The phenotype could be driven by an off-target effect of this compound on an entirely different protein class, such as a kinase.[8] This is a common challenge with small molecule inhibitors.
-
Temporal Differences: A chemical inhibitor provides acute, rapid inhibition of protein function. Genetic knockdown, which relies on mRNA degradation, leads to a slower depletion of the target protein. This can allow for compensatory mechanisms to be activated in the cell, potentially altering the final phenotype.
-
Incomplete Inhibition/Knockdown: It's crucial to quantify the level of inhibition. This compound treatment may not achieve 100% inhibition, while siRNA knockdown efficiency can vary. Verify the reduction in global or substrate-specific arginine methylation for this compound and confirm protein depletion for the siRNA experiment via Western blot.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Cell Line | IC50 Value | Notes |
| Human PRMT1 (in vitro) | 8.8 µM | Histone Methyltransferase (HMT) inhibitory activity.[1] |
| Yeast Hmt1p (in vitro) | 3.0 µM | Histone Methyltransferase (HMT) inhibitory activity.[1] |
| HIV-1 RT Polymerase | 5.0 µM | An example of a known off-target activity.[1] |
| Rh30 Cells (Cytotoxicity) | 129.9 µM | Cell viability measured after 72 hours of treatment.[2] |
| RD Cells (Cytotoxicity) | 123.9 µM | Cell viability measured after 72 hours of treatment.[2] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Protein Arginine Methylation
This protocol provides a general framework for assessing changes in the methylation status of a target protein after this compound treatment.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[4]
-
Incubate the membrane with a primary antibody specific for the methylated arginine residue on your protein of interest. Dilute the antibody in the blocking buffer and incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[4]
-
Normalize the methylated protein signal to the total protein level for your protein of interest and a loading control (e.g., β-Actin or GAPDH).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 6. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation of arginine methylated proteins [bio-protocol.org]
Cell viability issues with high concentrations of AMI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of AMI-1, a pan-inhibitor of protein arginine methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] Its primary mechanism of action is the inhibition of PRMTs, particularly PRMT1, by blocking the binding of peptide substrates.[1] This inhibition is non-competitive with respect to S-adenosyl-L-methionine (SAM), the methyl group donor.
Q2: I'm observing high levels of cell death at concentrations intended for PRMT inhibition. Is this expected?
A2: Yes, at high concentrations, this compound can induce cytotoxicity and apoptosis. While effective for PRMT1 inhibition at lower micromolar concentrations, several studies have reported a dose-dependent decrease in cell viability at higher concentrations. For example, in sarcoma cell lines (S180 and U2OS), this compound concentrations between 0.6 and 2.4 mM led to significant cell death.[1] It is crucial to determine the optimal concentration for your specific cell line that balances effective PRMT inhibition with minimal cytotoxicity.
Q3: What is the underlying mechanism of this compound-induced cytotoxicity?
A3: this compound-induced cytotoxicity is often mediated through the induction of apoptosis. Inhibition of PRMT1 can affect various downstream signaling pathways involved in cell survival and proliferation. One key pathway implicated is the PI3K/Akt signaling pathway. Attenuation of this pathway by this compound can lead to a decrease in pro-survival signals and the induction of apoptosis.[2] PRMT1 knockdown has been shown to induce G0/G1 cell cycle arrest and promote the intrinsic apoptotic pathway.[3]
Q4: Can this compound interfere with my cell viability assay reagents?
A4: While specific interference studies with this compound are not extensively documented, the chemical structure of this compound, a symmetrical sulfonated urea compound, could potentially interact with assay components. It is always recommended to include a cell-free control (this compound in media with the assay reagent) to check for any direct chemical reduction of the viability dye (e.g., MTT, resazurin) that could lead to false-positive signals.
Quantitative Data Summary
The following table summarizes the reported effective and cytotoxic concentrations of this compound in various cell lines. It is important to note that these values can vary depending on the cell type, assay conditions, and exposure time. Researchers should use this table as a guideline and perform a dose-response curve to determine the optimal concentration for their specific experimental setup.
| Cell Line | Assay Type | IC50 (Cytotoxicity) | Effective Concentration (for PRMT inhibition) | Reference |
| Human PRMT1 (in vitro) | - | 8.8 µM (inhibition) | - | [1] |
| Yeast Hmt1p (in vitro) | - | 3.0 µM (inhibition) | - | [1] |
| Rhabdomyosarcoma (Rh30) | WST-1 | 129.9 µM | ≥100 µM (apoptosis induction) | [2] |
| Rhabdomyosarcoma (RD) | WST-1 | 123.9 µM | ≥100 µM (apoptosis induction) | [2] |
| Sarcoma (S180) | Not Specified | 1.2 - 2.4 mM (induces apoptosis) | 0.6 - 2.4 mM (inhibits viability) | [1] |
| Sarcoma (U2OS) | Not Specified | - | 0.6 - 2.4 mM (inhibits viability) | [1] |
| Neuroblastoma (SK-N-BE(2)C) | Caspase-3/7 Assay | Low micromolar range (induces apoptosis) | - | [4] |
| Neuroblastoma (Kelly) | Caspase-3/7 Assay | Low micromolar range (induces apoptosis) | - | [4] |
Troubleshooting Guide
Issue 1: High background signal or an apparent increase in cell viability with this compound treatment.
-
Possible Cause: Direct chemical reduction of the assay reagent by this compound.
-
Troubleshooting Step: Run a cell-free control with this compound at various concentrations in the assay medium containing the viability reagent (e.g., MTT, AlamarBlue). If a color or fluorescence change is observed, it indicates direct interference.
-
Solution: Switch to a different viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.
-
-
Possible Cause: Contamination of reagents or culture.
-
Troubleshooting Step: Ensure all reagents are fresh and sterile. Check for any signs of microbial contamination in the cell cultures.
-
Solution: Use fresh, sterile reagents and maintain aseptic techniques.
-
Issue 2: Inconsistent results and high variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a crisscross pattern to ensure even distribution.
-
Solution: Optimize your cell seeding protocol to achieve consistent cell numbers across all wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Troubleshooting Step: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of this compound.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (MTT assay).
-
Troubleshooting Step: Visually inspect the wells under a microscope to ensure all formazan crystals are dissolved before reading the absorbance.
-
Solution: After adding the solubilization buffer, ensure thorough mixing by gentle pipetting or by placing the plate on an orbital shaker for a few minutes.
-
Issue 3: No significant decrease in cell viability even at high this compound concentrations.
-
Possible Cause: The cell line is resistant to this compound-induced cytotoxicity.
-
Troubleshooting Step: Confirm the activity of your this compound stock on a sensitive cell line, if available.
-
Solution: Consider extending the treatment duration or using a combination treatment with another agent. It is also possible that the chosen cell line has redundant pathways that compensate for PRMT1 inhibition.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Troubleshooting Step: Review and optimize your cell viability assay protocol, including cell seeding density, incubation times, and reagent concentrations.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and this compound.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, carefully remove the medium containing this compound. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: AlamarBlue (Resazurin) Cell Viability Assay
This protocol outlines the use of the AlamarBlue assay to determine cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well black, clear-bottom plates
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an optimal density in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired treatment duration.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL of AlamarBlue for 100 µL of medium).
-
Incubation with AlamarBlue: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.
Visualizations
References
Technical Support Center: Enhancing In Vivo Delivery of AMI-1
Welcome to the technical support center for AMI-1, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of this compound in vivo delivery. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of histone methyltransferases, particularly targeting PRMT1.[1] It functions by inhibiting the methylation of arginine residues on histone and non-histone proteins, thereby modulating gene expression and various cellular processes.[1] In preclinical studies, this compound has been shown to ameliorate asthmatic indexes in rats and inhibit the growth of cancer cells.[1]
Q2: What are the common challenges encountered with in vivo delivery of this compound?
A2: Like many small molecule inhibitors, the in vivo delivery of this compound can be hampered by several factors. These include poor aqueous solubility, limited bioavailability when administered orally, potential for rapid metabolism and clearance, and possible off-target effects at higher concentrations. Addressing these challenges is crucial for achieving desired therapeutic outcomes in animal models.
Q3: What are the recommended starting points for formulation and administration routes for in vivo studies with this compound?
A3: For initial in vivo studies, this compound is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in an appropriate buffer like phosphate-buffered saline (PBS) or corn oil for administration.[2] Common administration routes that have been used for this compound and other small molecules in preclinical research include intravenous (IV), intraperitoneal (IP), oral gavage, and local administration (e.g., intranasal or intratumoral). The choice of route depends on the experimental model and the target organ. For systemic effects, IV or IP administration is often preferred to bypass first-pass metabolism, while oral gavage may be used to assess oral bioavailability.
Q4: How can I monitor the efficacy of this compound in my in vivo model?
A4: The efficacy of this compound can be assessed by measuring its impact on the target pathway and the desired phenotype. This can include:
-
Target Engagement: Measuring the inhibition of PRMT1 activity in target tissues. This can be done by assessing the methylation status of known PRMT1 substrates using techniques like Western blotting or mass spectrometry.[3][4]
-
Pharmacodynamic (PD) Biomarkers: Monitoring downstream biomarkers that are affected by PRMT1 inhibition.
-
Phenotypic Readouts: Observing the desired therapeutic effect, such as tumor growth inhibition in cancer models or reduction in inflammatory markers in inflammation models.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the in vivo delivery of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Bioavailability / Inconsistent Efficacy | Poor aqueous solubility of this compound. Rapid metabolism or clearance. Inefficient absorption from the administration site. | Formulation Optimization: - Co-solvents: Use biocompatible co-solvents like PEG300 or Tween 80 in your vehicle to improve solubility.[2] - Nanoparticle Formulation: Encapsulating this compound in nanoparticles (e.g., PLGA-based) can enhance solubility, protect it from degradation, and improve targeted delivery.[5][6][7] - Liposomal Formulation: Liposomes can encapsulate this compound, improving its circulation time and reducing off-target toxicity.[8][9][10][11] Route of Administration: - If oral bioavailability is low, consider intravenous or intraperitoneal administration to bypass first-pass metabolism. |
| Observed Toxicity or Off-Target Effects | High dosage of this compound. Non-specific distribution of the inhibitor. The vehicle (e.g., DMSO) may be causing toxicity at high concentrations. | Dose-Response Study: - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.[12][13] Targeted Delivery: - Utilize nanoparticle or liposomal formulations with targeting ligands to increase the concentration of this compound at the desired site and reduce systemic exposure.[7][14] Vehicle Control: - Always include a vehicle-only control group to assess the effects of the delivery vehicle itself. Ensure the final DMSO concentration is minimal. |
| Difficulty in Detecting this compound in Biological Samples | Low concentration of this compound in plasma or tissues. Rapid metabolism of the compound. Inadequate sensitivity of the analytical method. | Pharmacokinetic (PK) Studies: - Conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in optimizing the dosing regimen.[15][16][17] Sensitive Analytical Methods: - Use highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of this compound in biological matrices.[18][19][20] |
| Inconsistent Results Between Experiments | Variability in animal handling and dosing technique. Instability of the this compound formulation. Biological variability among animals. | Standardize Protocols: - Ensure consistent animal handling, restraint, and administration techniques. For oral gavage, use appropriate needle sizes and volumes to avoid injury.[10][14][18][21][22] Formulation Stability: - Prepare fresh this compound formulations for each experiment and store them appropriately to prevent degradation. Increase Sample Size: - Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Formulation for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 182.33 µL of DMSO to get a 100 mM stock solution. Note: Use fresh, high-quality DMSO as moisture can reduce solubility.[1]
-
On the day of injection, dilute the this compound stock solution in sterile PBS to the final desired concentration. For example, to achieve a 1 mg/mL final concentration, you may need to use a co-solvent system with PEG300 and Tween 80 for better in vivo solubility.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Visually inspect the solution for any precipitation before injection.
-
Administer the solution to the mice via intraperitoneal injection at a volume of 100-200 µL per 20g mouse.
-
Protocol 2: Assessment of PRMT1 Activity in Tissue Lysates by Western Blot
-
Materials:
-
Tissue samples from control and this compound treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against asymmetrically dimethylated arginine (ADMA)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize the tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of asymmetric arginine methylation. A decrease in the ADMA signal in the this compound treated group would indicate target engagement.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 89 mg/mL (162.27 mM) | Warmed solution.[23] |
| Water | 9 mg/mL (16.41 mM) | [23] |
| PBS | 20 mg/mL | [23] |
| Ethanol | Insoluble | [23] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| Human PRMT1 | 8.8 µM |
| Yeast Hmt1p | 3.0 µM |
Data compiled from publicly available sources.
Visualizations
Caption: Mechanism of PRMT1 inhibition by this compound.
Caption: General workflow for in vivo studies of this compound.
Caption: Troubleshooting flowchart for in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Off- and on-target effects of genome editing in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring cancer-associated mutations disrupt oligomerization and activity of protein arginine methyltransferase 1 (PRMT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsulation and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Case-Control Study of the Dose-Response Relationship Between Thrombin Activatable Fibrinolysis Inhibitor and Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of intravenous mexiletine in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Activity-Based Protein Profiling of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. adooq.com [adooq.com]
Addressing batch-to-batch variability of AMI-1
Welcome to the technical support center for AMI-1, a potent inhibitor of protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It primarily acts by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1] this compound has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1]
Q2: What are the common causes of batch-to-batch variability with chemical inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can stem from several factors during synthesis and purification. These include differences in the purity of the final compound, the presence of residual solvents or byproducts, and variations in the physical properties of the solid material (e.g., crystal form, solubility). The stability of the compound during storage and handling can also contribute to variability.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[2] It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.[2]
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What could be the reason?
A4: Inconsistent IC50 values are a common indicator of experimental variability. Several factors could be at play:
-
Batch-to-batch variability of this compound: Differences in the purity or potency of different batches can lead to shifts in the IC50.
-
Experimental conditions: Variations in cell density, passage number, incubation time, and reagent concentrations can all affect the apparent IC50.
-
Inhibitor stability and solubility: Ensure that this compound is fully dissolved and has not precipitated out of solution in your culture media.
-
Pipetting accuracy: Inaccurate serial dilutions can lead to significant errors in the final concentrations tested.
Q5: My this compound is not showing the expected inhibitory effect in my cell-based assay. What should I do?
A5: If this compound is not active in your cell-based assay, consider the following troubleshooting steps:
-
Confirm this compound activity: Test the compound in a cell-free enzymatic assay to verify its biochemical activity against your PRMT of interest.
-
Check for cell permeability: While this compound is cell-permeable, its uptake can vary between cell lines.
-
Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint.
-
Assess cell line sensitivity: Some cell lines may be less dependent on the PRMT activity you are targeting.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a systematic approach to troubleshooting inconsistent results that may arise from the batch-to-batch variability of this compound.
Problem: A new batch of this compound is giving different results compared to the previous batch.
Step 1: Scrutinize the Certificate of Analysis (CoA) of Both Batches
The Certificate of Analysis is a critical document that provides quality control data for a specific batch of a compound.[3][4][5] Carefully compare the CoAs of the old and new batches, paying close attention to the following parameters:
| Parameter | What to Look For | Potential Impact of Variability |
| Purity (by HPLC) | A high percentage (ideally >98%).[6] Compare the purity values between batches. | Lower purity in a new batch means you are dosing less of the active compound, leading to a weaker effect. Impurities could also have off-target effects. |
| Identity (by ¹H NMR, MS) | Confirmation that the spectra match the known structure of this compound. | An incorrect structure would mean you are not using this compound at all. |
| Appearance | Should be consistent between batches (e.g., white to off-white solid). | A significant color change could indicate degradation or the presence of impurities. |
| Solubility | The specified solubility in solvents like DMSO. | Poor solubility of a new batch can lead to a lower effective concentration in your experiments. |
| Residual Solvents | Levels of residual solvents from the synthesis process. | High levels of certain solvents can be toxic to cells and interfere with your assay. |
Step 2: Perform a "Bridging" Experiment
A bridging experiment directly compares the activity of the old and new batches of this compound in a key experiment. This will help you quantify the difference in potency.
-
Recommended Assay: A dose-response curve in a well-characterized cell viability assay or an in vitro methylation assay.
-
Procedure: Run the experiment with both batches of this compound side-by-side, using the same experimental conditions and controls.
-
Analysis: Compare the IC50 values obtained for each batch. A significant shift in the IC50 value indicates a difference in the potency of the two batches.
Step 3: Adjust Experimental Parameters Based on Bridging Experiment Results
If the bridging experiment confirms a difference in potency, you will need to adjust the concentration of the new batch to achieve the same biological effect as the old batch.
| Scenario | Action |
| New batch is less potent (higher IC50) | Increase the concentration of the new batch proportionally to the difference in IC50. |
| New batch is more potent (lower IC50) | Decrease the concentration of the new batch proportionally to the difference in IC50. |
Step 4: Standardize and Document Your Experimental Protocol
To minimize future variability, it is crucial to maintain a detailed and consistent experimental protocol.
-
Reagent and Compound Logs: Keep a log of all reagents used, including the lot numbers of this compound and other critical components.
-
Cell Culture Consistency: Use cells within a narrow passage number range and ensure consistent seeding densities.
-
SOPs: Develop and follow Standard Operating Procedures (SOPs) for all key assays.
Experimental Protocols
Western Blot for Histone H4 Arginine 3 Methylation (H4R3me2a)
This protocol is designed to assess the inhibition of PRMT1 activity by this compound by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H4R3me2a, Rabbit anti-total Histone H4
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-H4R3me2a primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an anti-total Histone H4 antibody for a loading control.
In Vitro Methylation Assay
This assay directly measures the enzymatic activity of a purified PRMT enzyme and its inhibition by this compound.
Materials:
-
Purified recombinant PRMT1 enzyme
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
This compound stock solution
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PRMT1 enzyme, and the histone H4 peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Stop Reaction: Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper to remove unincorporated ³H-SAM.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-96 hours).[1]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified PRMT1 signaling pathway and points of inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to AMI-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to AMI-1 in cancer cells.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, a known inhibitor of Protein Arginine Methyltransferases (PRMTs), primarily targeting PRMT1.
1. Issue: Decreased or Loss of this compound Efficacy in Cancer Cell Lines Over Time
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or complete resistance. What are the possible causes and how can I troubleshoot this?
-
Answer: Acquired resistance to PRMT inhibitors like this compound is a known phenomenon. The underlying mechanisms can be complex and multifactorial. Here are the potential causes and troubleshooting steps:
-
Potential Cause 1: Upregulation of Bypass Signaling Pathways. Cancer cells can compensate for the inhibition of PRMT1 by activating alternative survival pathways. The PI3K/Akt/mTOR pathway is a commonly observed compensatory mechanism.
-
Troubleshooting:
-
Pathway Analysis: Perform western blot analysis on your resistant cell line to check for the upregulation of key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, mTOR, S6K).
-
Combination Therapy: Investigate the synergistic effect of combining this compound with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an mTOR inhibitor like Everolimus).
-
-
-
Potential Cause 2: Alterations in Tumor Suppressor Genes. Mutations or downregulation of tumor suppressor genes, such as p53, can contribute to drug resistance.
-
Troubleshooting:
-
Gene Sequencing: Sequence the p53 gene in your resistant cell line to identify any potential mutations.
-
Functional Assays: Perform functional assays to assess p53 activity.
-
-
-
Potential Cause 3: Increased Drug Efflux. Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of this compound.
-
Troubleshooting:
-
Expression Analysis: Use qPCR or western blot to check for the overexpression of common drug efflux pumps like MDR1 (ABCB1) or BCRP (ABCG2) in your resistant cells.
-
Co-treatment with Efflux Pump Inhibitors: Test if co-treatment with a known efflux pump inhibitor, such as verapamil, can restore sensitivity to this compound.
-
-
-
Potential Cause 4: Transcriptional Reprogramming. Cells can undergo a stable switch in their gene expression profile, leading to a resistant phenotype.
-
Troubleshooting:
-
RNA-Sequencing: Perform RNA-sequencing on both your sensitive and resistant cell lines to identify differentially expressed genes and altered signaling pathways.
-
Targeted Inhibition: Based on the RNA-seq data, identify potential new therapeutic targets that are upregulated in the resistant cells and test the efficacy of inhibitors against these targets.
-
-
-
2. Issue: Inconsistent or Non-reproducible Results in this compound Experiments
-
Question: I am getting variable results in my cell viability or signaling assays with this compound. What could be the reasons?
-
Answer: Inconsistent results can stem from various experimental factors. Here’s a checklist to troubleshoot:
-
This compound Stock Solution:
-
Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure your stock solution is properly prepared and stored. It is recommended to dissolve this compound in DMSO and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
-
Assay Protocol:
-
Seeding Density: Ensure consistent cell seeding density across all wells and experiments.
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Reagent Quality: Use high-quality, calibrated reagents and equipment.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a cell-permeable, reversible inhibitor of Protein Arginine N-Methyltransferases (PRMTs). It primarily targets PRMT1, an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This methylation plays a crucial role in regulating gene expression, DNA repair, and signal transduction. By inhibiting PRMT1, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: What are the known off-target effects of this compound? A2: While this compound is primarily known as a PRMT1 inhibitor, some studies suggest it may have other targets. For instance, one study identified this compound as a novel inhibitor of the AXL receptor tyrosine kinase, which is implicated in drug resistance. It is important to consider potential off-target effects when interpreting experimental results.
Q3: How can I develop an this compound resistant cancer cell line for my research? A3: You can generate an this compound resistant cell line by continuous exposure to increasing concentrations of the drug. A general protocol is as follows:
-
Determine the initial IC50 of this compound in your parental cell line.
-
Start by treating the cells with a low concentration of this compound (e.g., IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Repeat this process over several weeks or months until the cells can tolerate significantly higher concentrations of this compound compared to the parental line.
-
Periodically verify the resistance by performing a cell viability assay and comparing the IC50 values of the resistant and parental cells.
Q4: Are there any known biomarkers to predict sensitivity to this compound? A4: The expression level of PRMT1 itself could be a potential biomarker. Cancers with high levels of PRMT1 may be more dependent on its activity and therefore more sensitive to this compound. Additionally, the status of pathways that are regulated by PRMT1, such as the androgen receptor signaling pathway in prostate cancer, might influence sensitivity. Further research is needed to validate robust predictive biomarkers.
III. Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| Human PRMT1 | (Enzyme Assay) | 8.8 | [4] |
| Yeast Hmt1p | (Enzyme Assay) | 3.0 | [4] |
| S180 | Sarcoma | Dose-dependent inhibition (0.6-2.4 mM) | [4] |
| U2OS | Osteosarcoma | Dose-dependent inhibition (0.6-2.4 mM) | [4] |
Table 2: Synergistic Effects of this compound in Combination with Other Drugs
| Cancer Cell Line | Combination Drug | Effect | Reference |
| Rhabdomyosarcoma (Rh30, RD) | S-adenosyl-l-homocysteine (SAH) | Attenuated tumor growth and proliferation |
Note: Quantitative data on synergistic IC50 values for this compound combinations are limited in the provided search results. This table reflects the qualitative findings.
IV. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for PRMT1 and Downstream Targets
This protocol is used to assess the protein levels of PRMT1 and the methylation status of its substrates.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-H4R3me2a, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
V. Mandatory Visualizations
Caption: Workflow for developing and characterizing this compound resistant cancer cell lines.
Caption: Simplified signaling pathway of this compound action and a common resistance mechanism.
References
AMI-1 off-target effects on other methyltransferases
Welcome to the technical support center for AMI-1, a widely used inhibitor of protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the off-target effects of this compound on other methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme.[1]
Q2: Is this compound selective for a specific type of PRMT?
No, this compound is considered a pan-inhibitor of PRMTs. It has been shown to inhibit the in vitro methylation activity of both type I (PRMT1, PRMT3, PRMT4, PRMT6) and type II (PRMT5) PRMTs.[1][2]
Q3: Does this compound inhibit other types of methyltransferases?
This compound has been shown to specifically inhibit arginine methyltransferases and does not significantly affect the activity of lysine methyltransferases in vitro.[1] There is limited publicly available data on the effect of this compound on DNA methyltransferases.
Q4: What are the known off-target effects of this compound not related to methyltransferases?
Beyond its effects on PRMTs, this compound has been reported to inhibit the HIV-1 reverse transcriptase polymerase with an IC50 of 5 µM.[3]
Q5: What is the mechanism of action of this compound?
This compound is a non-S-adenosylmethionine (SAM) competitive inhibitor that blocks the binding of the peptide substrate to PRMTs.[1]
Quantitative Data Summary
| Target Enzyme | Enzyme Type | Substrate | IC50 | Reference |
| Human PRMT1 | Protein Arginine Methyltransferase (Type I) | Histone H4 | 8.8 µM | [1] |
| Yeast Hmt1p | Protein Arginine Methyltransferase (Type I) | Npl3p | 3.0 µM | [1] |
| Human PRMT3 | Protein Arginine Methyltransferase (Type I) | - | Inhibition observed, specific IC50 not reported | [1] |
| Human PRMT4 (CARM1) | Protein Arginine Methyltransferase (Type I) | - | Inhibition observed, specific IC50 not reported | [1][2] |
| Human PRMT5 | Protein Arginine Methyltransferase (Type II) | - | Inhibition observed, specific IC50 not reported | [1][2] |
| Human PRMT6 | Protein Arginine Methyltransferase (Type I) | - | Inhibition observed, specific IC50 not reported | [1][2] |
| Lysine Methyltransferases | Protein Lysine Methyltransferase | - | Minimal to no inhibition reported in vitro | [1] |
| HIV-1 Reverse Transcriptase | RNA-dependent DNA polymerase | - | 5 µM | [3] |
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during experiments using this compound.
Issue 1: Unexpected experimental results or phenotypes that do not align with known PRMT1 inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Consider broader PRMT inhibition: Remember that this compound is a pan-PRMT inhibitor. Your observed phenotype could be due to the inhibition of other PRMTs (PRMT3, PRMT4, PRMT5, PRMT6) in addition to PRMT1.
-
Evaluate non-methyltransferase off-targets: If your experimental system involves retroviral elements or processes related to reverse transcription, the inhibitory effect of this compound on HIV-1 RT should be considered.
-
Use a more selective inhibitor: If available for your target of interest, compare your results with those obtained using a more selective PRMT inhibitor to dissect the specific contribution of your primary target.
-
Perform rescue experiments: If you are studying a specific PRMT, try to rescue the phenotype by overexpressing a resistant mutant of your target PRMT.
-
Issue 2: Lack of an expected phenotype after this compound treatment.
-
Possible Cause: Insufficient intracellular concentration of this compound or experimental conditions.
-
Troubleshooting Steps:
-
Verify this compound concentration and cell permeability: Ensure you are using a concentration within the effective range (typically in the low micromolar range for in vitro assays and potentially higher for cell-based assays). Confirm the cell permeability of this compound in your specific cell line if possible.
-
Check incubation time: The inhibitory effect of this compound may be time-dependent. Consider optimizing the incubation time.
-
Assess target engagement in cells: Use a cell-based assay (see Experimental Protocols section) to confirm that this compound is inhibiting PRMT activity within your cells at the concentration used.
-
Consider functional redundancy: Other PRMTs or compensatory pathways might mask the effect of inhibiting a single PRMT.
-
Issue 3: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause: Differences in the experimental environment.
-
Troubleshooting Steps:
-
Cellular factors: In a cellular context, factors like drug efflux pumps, metabolic degradation of the inhibitor, and high intracellular concentrations of the natural substrate can influence the apparent potency of this compound.
-
Confirm cellular PRMT activity: Use a validated cell-based assay to measure the inhibition of your target PRMT in your specific cellular model. Western blotting for specific arginine methylation marks on known substrates is a common approach.
-
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Biochemical Assay: In Vitro Radioactive Methyltransferase Assay
This assay directly measures the enzymatic activity of a purified PRMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Purified recombinant PRMT enzyme
-
Peptide or protein substrate (e.g., histone H4 for PRMT1)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
This compound stock solution (in DMSO or water)
-
Scintillation vials and scintillation fluid
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid wash solution (e.g., 75 mM)
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PRMT enzyme, and the substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with the phosphoric acid wash solution to remove unincorporated [³H]-SAM.
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for a radioactive methyltransferase assay.
Cell-Based Assay: Western Blotting for Substrate Methylation
This method assesses the ability of this compound to inhibit PRMT activity within a cellular context by measuring the methylation status of a known PRMT substrate.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the methylated form of the substrate (e.g., anti-asymmetric dimethylarginine) and one for the total protein level of the substrate.
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specific duration (e.g., 24-48 hours).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the antibody against the total substrate protein as a loading control.
-
Quantify the band intensities to determine the relative level of substrate methylation.
Caption: Workflow for a cell-based Western blot assay.
Signaling Pathway Considerations
This compound, as a pan-PRMT inhibitor, can impact multiple signaling pathways where arginine methylation plays a regulatory role. Researchers should be aware of these potential downstream effects.
Caption: Potential signaling consequences of this compound treatment.
References
- 1. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
Technical Support Center: Validating AMI-1 Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the specific on-target activity of AMI-1 in their experiments.
Section 1: FAQs - Understanding this compound Specificity
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable and reversible inhibitor of Protein Arginine N-Methyltransferases (PRMTs).[1] It was initially identified as an inhibitor of yeast Hmt1p and human PRMT1, with IC50 values of approximately 3.0 µM and 8.8 µM, respectively.[1][2][3] However, it is crucial to recognize that this compound is a pan-PRMT inhibitor , meaning it can inhibit the activity of multiple PRMT family members, including both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[1][4][5] Its mechanism of action involves blocking the binding of the peptide substrate, rather than competing for the S-adenosyl-methionine (SAM) cofactor binding site.[1]
Q2: Why are rigorous control experiments for this compound essential?
Rigorous controls are critical for two main reasons:
-
Pan-PRMT Activity: Since this compound inhibits multiple PRMTs, a phenotype observed upon treatment cannot be automatically attributed solely to the inhibition of PRMT1.[1][5] The effect could be due to the inhibition of another PRMT or the combined inhibition of several family members.
-
Potential Off-Target Effects: Like many small molecule inhibitors, this compound may have unintended "off-target" effects on proteins completely unrelated to PRMTs.[6][7] For example, it has been reported to inhibit HIV-1 RT polymerase activity.[2] Without proper controls, a researcher might incorrectly conclude that a PRMT is involved in a biological process when the observed effect is actually due to an off-target interaction.
Q3: What are the key categories of control experiments I should consider?
To build a strong case for on-target activity, a multi-pronged approach is necessary. The key categories of experiments include:
-
Target Engagement Assays: Does the compound physically interact with the intended target protein inside the cell?
-
Biochemical & Cellular Assays: Does the compound inhibit the direct enzymatic activity of the target and its downstream signaling pathways in cells?
-
Genetic Controls: Does the genetic removal (knockdown or knockout) of the target protein replicate the inhibitor's effect? Can this effect be rescued by a drug-resistant version of the protein?
-
Orthogonal Chemical Probes: Does a structurally different inhibitor targeting the same protein produce the same biological effect?
Section 2: Data Presentation & Key Inhibitor Information
This table summarizes the known inhibitory concentrations of this compound, highlighting its activity against PRMTs.
| Target Enzyme | Organism | IC50 Value | Notes |
| PRMT1 | Human | 8.8 µM | Primary target, but not exclusive.[1][2][3] |
| Hmt1p | Yeast | 3.0 µM | Yeast ortholog of PRMT1.[1][2][3] |
| Type I PRMTs | Various | - | Generally inhibited by this compound.[1] |
| Type II PRMTs (PRMT5) | Various | - | Also inhibited by this compound.[1] |
Section 3: Diagrams of Key Concepts and Workflows
dot digraph "ami1_mechanism" { graph [rankdir="LR", splines=true, overlap=false, size="7.6,4!", ratio=fill, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Mechanism of this compound Action on Protein Arginine Methyltransferase 1 (PRMT1).
dot digraph "validation_workflow" { graph [splines=true, overlap=false, size="7.6,6!", ratio=fill, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Workflow for Validating this compound On-Target Effects.
dot digraph "rescue_logic" { graph [rankdir="TB", splines=true, overlap=false, size="7.6,6!", ratio=fill, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Logical Framework of a Genetic Rescue Experiment.
Section 4: Experimental Protocols & Troubleshooting
Guide 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a drug binds to its target protein in a physiological context.[8][9] The principle is that ligand binding increases a protein's thermal stability, making it more resistant to heat-induced denaturation.[10]
Detailed Protocol (Western Blot-Based CETSA):
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 10x the IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot from each condition at room temperature as a non-heated control.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against your target protein (e.g., PRMT1).
-
Data Analysis: Quantify the band intensities. In the vehicle-treated samples, the amount of soluble PRMT1 should decrease as the temperature increases. In the this compound-treated samples, if there is target engagement, the PRMT1 protein should be more stable, resulting in a greater amount of soluble protein at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve.
Guide 2: Genetic and Orthogonal Chemical Controls
Genetic Knockdown/Knockout:
-
Principle: If this compound causes a phenotype by inhibiting PRMT1, then reducing PRMT1 levels using siRNA or CRISPR/Cas9 should result in a similar phenotype.[11]
-
Methodology:
-
Transfect cells with a validated siRNA targeting PRMT1 or use a CRISPR/Cas9 system to generate a PRMT1 knockout cell line.
-
Use a non-targeting siRNA or an empty vector as a negative control.
-
Confirm successful knockdown/knockout at the protein level via Western blot.
-
Perform your functional assay and compare the results from the PRMT1-depleted cells to those from cells treated with this compound.
-
Orthogonal Chemical Inhibitor:
-
Principle: To ensure the observed phenotype is not caused by a unique chemical property of this compound or one of its off-targets, use a structurally unrelated inhibitor that targets PRMT1.[12][13]
-
Methodology:
-
Select a potent and selective PRMT1 inhibitor with a different chemical scaffold, such as GSK3368715.[12]
-
Treat cells with this orthogonal inhibitor at an appropriate concentration.
-
Troubleshooting Q&A
Q: My phenotype is not replicated by PRMT1 knockdown. What could be the reason? A: This is a critical result that suggests the phenotype may not be solely due to PRMT1 inhibition. Consider these possibilities:
-
Compensation: Other PRMTs might be compensating for the loss of PRMT1 in the knockdown model, an effect that would not occur with the rapid chemical inhibition of multiple PRMTs by this compound.
-
Pan-PRMT Effect: The phenotype may require the simultaneous inhibition of multiple PRMTs (e.g., PRMT1 and PRMT5), which this compound achieves but PRMT1-specific knockdown does not.
-
Off-Target Effect: The phenotype could be caused by this compound binding to an entirely different protein. This is a strong possibility and requires further investigation, such as using an inactive analog of this compound as a negative control.
Q: How do I confirm that this compound is inhibiting PRMT activity in my cells? A: You should directly measure the downstream consequence of PRMT inhibition.
-
Method: Perform a Western blot on lysates from vehicle- and this compound-treated cells using antibodies that recognize specific arginine methylation marks. A common and effective approach is to use an antibody that detects asymmetric dimethylarginine (ADMA), as Type I PRMTs are responsible for the majority of this modification.[12] You can also use antibodies specific to methylated histone sites known to be targeted by PRMTs, such as H4R3me2a (asymmetric dimethylation of Arginine 3 on Histone H4), a classic PRMT1 mark.[13][14] A significant reduction in these signals upon this compound treatment provides direct evidence of target inhibition in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity [frontiersin.org]
- 14. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRMT Inhibitors: AMI-1 Versus the Field
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferases (PRMTs) have emerged as a critical class of epigenetic regulators, playing pivotal roles in a myriad of cellular processes including signal transduction, transcriptional regulation, and RNA splicing. Their dysregulation is implicated in numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. AMI-1, a well-established pan-PRMT inhibitor, has been instrumental in elucidating the biological functions of this enzyme family. This guide provides an objective comparison of this compound with other notable PRMT inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of PRMT Inhibitors
The landscape of PRMT inhibitors is diverse, ranging from broad-spectrum inhibitors like this compound to highly selective molecules targeting specific PRMT isoforms. The following tables summarize the in vitro potency (IC50 values) of this compound and other representative PRMT inhibitors against various PRMT family members.
Table 1: Comparison of this compound with other Pan-PRMT Inhibitors
| Inhibitor | PRMT1 IC50 (µM) | PRMT3 IC50 (µM) | PRMT4 (CARM1) IC50 (µM) | PRMT5 IC50 (µM) | PRMT6 IC50 (µM) | PRMT8 IC50 (µM) | Notes |
| This compound | 8.8[1] | Inhibits[1] | Inhibits[1] | Inhibits[1] | Inhibits[1] | - | A cell-permeable, reversible inhibitor that blocks peptide-substrate binding.[1] |
| MS023 | 0.03[2] | 0.119[2] | 0.083[2] | >50 | 0.004[2] | 0.005[2] | A potent and selective inhibitor of Type I PRMTs.[2] |
| II757 | 0.016[3] | 0.555[3] | 0.00505[3] | 0.038[3] | 0.0305[3] | 0.032[3] | A potent pan-PRMT inhibitor.[3] |
| GSK3368715 | 0.0015 (Ki,app) | 0.081 (Ki,app) | 0.002 (Ki,app) | - | 0.002 (Ki,app) | 0.0015 (Ki,app) | A potent inhibitor of type I PRMTs.[4] |
Table 2: Comparison of Selective PRMT Inhibitors
| Inhibitor | Target PRMT | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT5 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| Compound 1r | PRMT1 | 1,290 | >50,000 | 8,300 | - | >50,000 | 4,800 |
| SGC2085 | CARM1 | >100,000 | >100,000 | 50 | >100,000 | >100,000 | >100,000 |
| MS049 | PRMT4/6 | >50,000 | >50,000 | 34 | - | 43 | >50,000 |
| EPZ015666 | PRMT5 | - | - | - | 22 | - | - |
| JNJ-64619178 | PRMT5 | >100,000 | >100,000 | >100,000 | 0.4 | >100,000 | >100,000 |
| Compound 9 | PRMT5 | Inactive | - | Inactive | 11 | - | - |
Key Experimental Methodologies
The evaluation of PRMT inhibitors relies on robust biochemical and cellular assays. Below are detailed protocols for commonly employed methods.
In Vitro Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate.
Protocol:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing:
-
0.5-1 µg of a suitable substrate (e.g., histone H4 for PRMT1, myelin basic protein for PRMT5).
-
1 µL of [³H]-SAM (e.g., 85 Ci/mmol).
-
3 µL of 10X PBS buffer (pH 7.4).
-
Varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Nuclease-free water to a final volume of 29 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of recombinant PRMT enzyme (0.2-0.5 µg).
-
Incubation: Incubate the reaction tubes at 30°C for 1-1.5 hours.
-
Reaction Termination: Stop the reaction by adding 6 µL of 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[5]
-
Separation and Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Enhance the signal using a scintillation enhancer (e.g., EN3HANCE).
-
Expose the dried membrane to X-ray film to visualize the radiolabeled methylated substrate.[5]
-
Workflow for in vitro radiometric methyltransferase assay.
Cellular Assay for PRMT Activity (Western Blot)
This method assesses the ability of an inhibitor to block PRMT activity within a cellular context by measuring the methylation status of a specific substrate.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., MCF7 for PRMT1) to 70-80% confluency.
-
Treat the cells with varying concentrations of the PRMT inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-H4R3me2a for PRMT1 activity) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the signal to a loading control (e.g., total histone H4 or β-actin).
-
Workflow for cellular PRMT activity assay via Western Blot.
Signaling Pathways Modulated by PRMTs
PRMTs regulate a multitude of signaling pathways critical for cellular homeostasis and disease progression. Understanding these pathways is crucial for interpreting the effects of PRMT inhibitors.
PRMT1 Signaling
PRMT1 is the predominant PRMT in mammalian cells and is a key regulator of signal transduction and gene expression. It asymmetrically dimethylates histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. PRMT1 also methylates numerous non-histone proteins, influencing pathways such as:
-
EGFR Signaling: PRMT1 can methylate EGFR, thereby modulating its activity and downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[6][7]
-
Wnt/β-catenin Signaling: PRMT1 can either activate or inhibit this pathway by methylating key components like G3BP1/2, Axin, and Dishevelled.[6]
-
DNA Damage Response: PRMT1 methylates proteins involved in DNA repair pathways, such as MRE11 and 53BP1, influencing cellular responses to genotoxic stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdanderson.org [mdanderson.org]
- 6. mdpi.com [mdpi.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMI-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of AMI-1, a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). Objective evaluation of if and how a compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline, providing crucial insights into a compound's mechanism of action, potency, and potential for therapeutic development.[1][2]
This compound is a potent and specific inhibitor of PRMT1, an enzyme that plays a significant role in various cellular processes, including gene transcription, RNA splicing, and DNA repair, by methylating histone and non-histone proteins.[3][4][5] Validating that this compound effectively engages PRMT1 in cells is essential for interpreting its biological effects and advancing its study as a chemical probe or therapeutic lead.
Comparison of Target Engagement Validation Methods
Several distinct methodologies can be employed to confirm and quantify the interaction of this compound with PRMT1 in a cellular context. Each approach offers unique advantages and limitations in terms of throughput, required reagents, and the specific question it answers.
| Method | Principle | Typical Readout | Advantages | Limitations | This compound Specific Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[6][7] | Change in protein melting temperature (Tagg) measured by Western Blot, ELISA, or mass spectrometry.[8] | Label-free, works with endogenous proteins in live cells and tissues.[8][9] Provides direct evidence of physical binding.[6] | Can be low-throughput, requires specific antibodies, and optimization for each target.[7][8] | Demonstrating a dose-dependent thermal stabilization of PRMT1 in this compound treated cells. |
| In-Cell Western / High-Content Imaging | Antibody-based detection of downstream methylation marks on PRMT1 substrates (e.g., asymmetric dimethylarginine on Histone H4). | Fluorescence intensity corresponding to the level of a specific methylation mark. | Provides a functional readout of target inhibition in a cellular context. High-throughput compatible.[9] | Indirect measure of target engagement. Dependent on high-quality, specific antibodies.[10] | Quantifying the reduction of H4R3 methylation levels in cells following this compound treatment. |
| Biochemical Activity Assays (using cell lysates) | Measures the enzymatic activity of PRMT1 from cell lysates on an exogenous substrate in the presence of the inhibitor. | Colorimetric, fluorescent, or radioactive signal proportional to methyltransferase activity.[5][11] | Direct measure of enzymatic inhibition. Can be adapted to high-throughput formats.[11] | In vitro artifacts are possible; does not directly measure engagement in the intact cell. | Measuring the IC50 of this compound on PRMT1 activity in lysates from treated versus untreated cells. |
| InCELL Hunter™ Assay | A cell-based assay using enzyme fragment complementation (EFC) to detect changes in protein stability upon compound binding.[9][10] | Chemiluminescent signal.[10] | High-throughput, quantitative measure of intracellular target binding.[10][12] | Requires engineered cell lines expressing a tagged version of the target protein. | Measuring the EC50 for this compound binding to a tagged PRMT1 in an engineered cell line. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuciferase-tagged target protein in live cells. Competitive displacement by a compound reduces the BRET signal.[1] | Bioluminescence Resonance Energy Transfer (BRET) signal. | Quantitative, real-time measurement in live cells. High-throughput.[1] | Requires expression of a fusion protein and a specific fluorescent tracer. | Quantifying the affinity and residence time of this compound for PRMT1 in living cells. |
Key Experimental Methodologies
Below are detailed protocols for two common methods used to validate this compound target engagement with PRMT1.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the traditional Western Blot-based CETSA method to assess the thermal stabilization of endogenous PRMT1 by this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)[3]
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Primary antibody against PRMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
PCR machine or heating blocks
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the protein samples and resolve them using SDS-PAGE. Transfer the proteins to a membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for PRMT1, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate. Quantify the band intensities. Plot the percentage of soluble PRMT1 remaining at each temperature for the different this compound concentrations to generate melt curves and determine the shift in aggregation temperature (Tagg).
In-Cell Western Protocol for H4R3 Methylation
This protocol measures the downstream effect of PRMT1 inhibition by quantifying the level of asymmetric dimethylation on Histone H4 at Arginine 3.
Materials:
-
96-well clear bottom tissue culture plates
-
Cell line of interest
-
This compound (and vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against asymmetric dimethyl-Histone H4R3 (H4R3me2a)
-
Primary antibody for normalization (e.g., anti-Histone H3 or a DNA stain like DAPI)
-
IR-dye conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a dose-response of this compound or vehicle control for 24-48 hours.
-
Fixation: Remove the treatment media, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody cocktail (anti-H4R3me2a and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate three times with PBS containing 0.1% Tween-20. Incubate with the corresponding IR-dye conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the plate three times. Image the plate using a fluorescence imaging system. Quantify the integrated intensity for each channel. Normalize the H4R3me2a signal to the normalization control signal. Plot the normalized signal against the this compound concentration to determine the IC50.
Visualizations: Pathways and Workflows
Visual diagrams help clarify the complex biological and experimental processes involved in validating this compound target engagement.
Caption: PRMT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow comparing direct vs. functional validation assays.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Cross-Reactivity of AMI-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitor AMI-1, focusing on its cross-reactivity with its primary target, Protein Arginine Methyltransferase 1 (PRMT1), and other enzymes. The information herein is supported by experimental data to aid in the evaluation and application of this compound in research and development.
Introduction to this compound
This compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme, rather than competing at the S-adenosyl-L-methionine (SAM) cofactor binding site.[1] As one of the first-identified small molecule inhibitors for this enzyme class, it has been widely used to study the biological roles of arginine methylation. However, understanding its selectivity is crucial for the accurate interpretation of experimental results. This guide summarizes the known inhibitory spectrum of this compound.
Quantitative Inhibitor Performance
The inhibitory activity of this compound has been evaluated against several enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its primary target, PRMT1, as well as other known on- and off-target enzymes.
| Target Enzyme Class | Specific Enzyme | Organism/Source | IC50 (µM) | Citation |
| Protein Arginine Methyltransferase (Type I) | PRMT1 | Human | 8.8 | [1][2][3] |
| PRMT3 | Human | Active, specific IC50 not reported | [1] | |
| PRMT4/CARM1 | Human | Active, specific IC50 not reported | [1] | |
| PRMT6 | Human | Active, specific IC50 not reported | [1] | |
| Protein Arginine Methyltransferase (Type II) | PRMT5 | Human | Active, specific IC50 not reported | [1] |
| Protein Arginine Methyltransferase (Yeast) | Hmt1p | Yeast | 3.0 | [1][2][3] |
| Reverse Transcriptase | HIV-1 RT | Virus | 5.0 | [3] |
| Protein Lysine Methyltransferase | Various | Not Applicable | Inactive | [1] |
Key Observation: this compound is a pan-inhibitor of PRMTs, showing activity against both Type I (PRMT1, 3, 4, 6) and Type II (PRMT5) enzymes.[1] Importantly, it demonstrates selectivity for arginine methyltransferases over lysine methyltransferases, indicating it does not broadly inhibit all SAM-dependent methyltransferases.[1] An off-target activity has been identified against HIV-1 Reverse Transcriptase.[3]
Experimental Workflow for Inhibitor Profiling
The general workflow for assessing the inhibitory potential of a compound like this compound against a target enzyme involves a multi-step biochemical process.
Experimental Protocols
The determination of IC50 values for PRMT inhibitors like this compound is commonly performed using a radiometric filter-binding assay.
Objective: To measure the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a protein substrate in the presence of varying concentrations of an inhibitor.
Materials:
-
Enzyme: Purified recombinant human PRMT1.
-
Substrate: Histone H4 peptide or full-length protein.
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
-
Stop Solution: Trichloroacetic acid (TCA).
-
Wash Buffer: 70% Ethanol.
-
Filter Mats: Glass fiber filter mats.
-
Scintillation Fluid: A liquid cocktail for detecting beta decay.
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified PRMT1 enzyme, and the histone substrate.
-
Inhibitor Addition: Add this compound in a range of concentrations to the appropriate wells. Include a control well with solvent only (0% inhibition) and a control without enzyme (100% inhibition).
-
Initiation: Start the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding cold TCA. This will precipitate the proteins, including the radiolabeled substrate.
-
Filtration: Transfer the reaction mixtures to a glass fiber filter mat using a vacuum manifold. The precipitated, methylated substrate will be captured by the filter, while unincorporated [³H]-SAM will pass through.
-
Washing: Wash the filters multiple times with ethanol to remove any remaining unbound [³H]-SAM.
-
Detection: Place the dried filter mat into a scintillation counter with scintillation fluid to measure the amount of radioactivity in each spot, which corresponds to the level of substrate methylation.
Data Analysis:
-
The raw counts per minute (CPM) are used to calculate the percentage of inhibition for each this compound concentration relative to the solvent-only control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from this curve using non-linear regression analysis.
Signaling Pathway Context
PRMT1 is a key regulator of gene transcription. One of its primary mechanisms involves the asymmetric dimethylation of arginine 3 on Histone H4 (H4R3me2a). This epigenetic mark is associated with transcriptional activation. By inhibiting PRMT1, this compound can prevent the formation of this mark, leading to the repression of target gene expression.
References
A Comparative Analysis of AMI-1 and Other S-adenosylmethionine Competitors for PRMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of AMI-1 and other prominent S-adenosylmethionine (SAM) competitors that inhibit protein arginine methyltransferases (PRMTs). The following sections detail their respective potencies, mechanisms of action, and the experimental protocols required to evaluate their efficacy. This information is intended to assist researchers in selecting the most suitable inhibitors for their studies in areas such as oncology, cardiovascular disease, and neurobiology, where PRMTs are increasingly recognized as critical therapeutic targets.[1]
Quantitative Comparison of Inhibitor Potency
The selection of an appropriate inhibitor is often guided by its potency, commonly expressed as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and a selection of other well-characterized Type I PRMT inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.[2]
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4 (CARM1) IC50 | PRMT6 IC50 | PRMT8 IC50 |
| This compound | 8.8 µM[2] | - | - | - | - |
| GSK3368715 | 3.1 nM[2] | 48 nM[2] | 1148 nM[2] | 5.7 nM[2] | 1.7 nM[2] |
| MS023 | 30 nM[2] | 119 nM[2] | 83 nM[2] | 4 nM[2] | 5 nM[2] |
| Furamidine (DB75) | 9.4 µM[2] | - | >400 µM[2] | 283 µM[2] | - |
| TC-E 5003 | 1.5 µM[2] | - | - | - | - |
| C-7280948 | 12.75 µM[2] | - | - | - | - |
| S-adenosylhomocysteine (SAH) | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum |
Mechanisms of Inhibition: A Visual Guide
PRMT inhibitors can be broadly categorized based on their mechanism of action relative to the SAM cofactor and the protein substrate. The following diagrams, generated using the DOT language, illustrate these different inhibitory mechanisms.
This compound is a reversible inhibitor of PRMTs that functions by blocking the binding of the peptide substrate, and it does not compete with the SAM binding site.[3] In contrast, inhibitors like MS023 are substrate-competitive.[4] Many other inhibitors are designed to be SAM-competitive, directly competing with the binding of the methyl donor.[5]
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. The following section details a standard in vitro protocol for determining the IC50 of PRMT inhibitors.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This protocol is a widely used method to quantify the enzymatic activity of PRMT1 and the potency of its inhibitors by measuring the transfer of a radiolabeled methyl group from SAM to a substrate.[6][7]
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Inhibitor stock solution (e.g., this compound, GSK3368715 in DMSO)
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA
-
6X SDS loading buffer
-
96-well plates
-
Scintillation counter or phosphorimager
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 0.4 µM of recombinant human PRMT1 enzyme to the reaction buffer.
-
Add varying concentrations of the test inhibitor (e.g., a serial dilution of GSK3368715) or a vehicle control (DMSO).
-
Incubate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiation of Methylation Reaction:
-
Add 1 µg of the histone H4 peptide substrate to each well.
-
Initiate the reaction by adding 1 µM of S-adenosyl-L-[methyl-³H]-methionine.[8]
-
Incubate for an additional 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Data Analysis:
-
Quantify the band intensities or scintillation counts to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a PRMT inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AMI-1's IC50 Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Protein Arginine Methyltransferase 1 (PRMT1) inhibitor, AMI-1, with alternative compounds. The half-maximal inhibitory concentration (IC50) values from various independent studies are presented, alongside detailed experimental protocols for their determination.
Comparative Analysis of PRMT1 Inhibitor Potency
The potency of this compound and other PRMT1 inhibitors varies across different experimental setups, such as biochemical (cell-free) assays and cell-based assays. The following tables summarize the IC50 values, providing a quantitative comparison to aid in the selection of appropriate research tools.
Biochemical IC50 Values
Biochemical assays directly measure the inhibitory effect on the purified PRMT1 enzyme. These values are crucial for understanding the direct interaction between the inhibitor and the enzyme.
| Inhibitor | IC50 (PRMT1) | Assay Type | Notes |
| This compound | 8.8 µM | Radioactive Methylation Assay | A well-established pan-PRMT inhibitor.[1] |
| S-adenosyl-l-homocysteine (SAH) | - | - | A product and general inhibitor of methyltransferases. |
| MS023 | 30 nM | Scintillation Proximity Assay | A potent and selective Type I PRMT inhibitor.[2][3][4] |
| GSK3368715 (EPZ019997) | 3.1 nM | - | An orally active and reversible Type I PRMT inhibitor.[1][5] |
| Furamidine (DB75) | 9.4 µM | - | Selective for PRMT1 over other PRMTs.[5] |
| WCJ-394 | 1.21 µM | Radioactive Methylation Assay | A potent, novel PRMT1 inhibitor.[6] |
| Compound 9a (tetrazole derivative) | - | Radioactive Methylation Assay | A selective PRMT1 inhibitor.[7] |
| II757 | 16 nM | SAHH-coupled fluorescence assay | A potent pan-PRMT inhibitor.[8] |
Cell-Based IC50 Values
Cell-based assays measure the inhibitor's efficacy within a cellular context, providing insights into its permeability, stability, and off-target effects.
| Inhibitor | Cell Line | IC50 | Assay Type |
| This compound | Rh30 (Rhabdomyosarcoma) | 129.9 µM | WST-1 Viability Assay |
| This compound | RD (Rhabdomyosarcoma) | 123.9 µM | WST-1 Viability Assay |
| MS023 | MCF7 (Breast Cancer) | 9 nM | Cellular H4R3me2a level |
| MS023 | HEK293 (Human Embryonic Kidney) | 56 nM | Cellular H4R3me2a level |
| GSK3368715 | Toledo (Diffuse Large B-cell Lymphoma) | <1 µM | CellTiter-Glo Viability Assay |
| Furamidine | U87MG (Glioblastoma) | - | Proliferation Assay |
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 values are contingent on standardized experimental protocols. Below are methodologies for commonly employed assays to determine the potency of PRMT1 inhibitors.
Radioactive Methyltransferase Assay
This traditional method directly measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the PRMT1 enzyme, the test inhibitor at various concentrations, and the assay buffer.
-
Initiation: Start the reaction by adding the histone H4 peptide substrate and [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Washing: Spot the reaction mixture onto filter paper and wash multiple times with TCA to remove unincorporated [³H]-SAM.
-
Detection: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency. Calculate IC50 values by fitting the dose-response data to a suitable model.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This non-radioactive, bead-based assay offers a high-throughput alternative for measuring PRMT1 activity.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a methylated substrate is recognized by a specific antibody, generating a chemiluminescent signal.
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-methylated substrate antibody
-
Streptavidin-coated Donor beads
-
Anti-species IgG-coated Acceptor beads
-
Test inhibitor
-
Assay buffer
-
AlphaLISA-compatible microplate reader
Procedure:
-
Enzymatic Reaction: Incubate PRMT1, the biotinylated substrate, SAM, and the test inhibitor in a microplate.
-
Detection: Add the anti-methylated substrate antibody, followed by the Donor and Acceptor beads.
-
Signal Measurement: After a final incubation, read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The signal intensity is proportional to the enzyme activity. Calculate IC50 values from the dose-response curve.[1][2][9]
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in the polarization of fluorescently labeled light, which is dependent on the molecular size of a fluorescent probe.
Principle: A small fluorescently labeled ligand (tracer) binds to a larger molecule (e.g., an antibody that recognizes the product of the methyltransferase reaction, S-adenosyl-l-homocysteine), resulting in a high polarization signal. In the presence of the reaction product, the tracer is displaced, leading to a decrease in polarization.
Materials:
-
Recombinant human PRMT1 enzyme
-
Substrate (e.g., histone H4)
-
S-adenosyl-L-methionine (SAM)
-
Anti-S-adenosyl-l-homocysteine (SAH) antibody
-
Fluorescently labeled SAH tracer
-
Test inhibitor
-
Assay buffer
-
Fluorescence polarization plate reader
Procedure:
-
Enzymatic Reaction: Perform the methylation reaction with PRMT1, substrate, SAM, and the inhibitor.
-
Detection: Add the anti-SAH antibody and the fluorescent SAH tracer to the reaction mixture.
-
Signal Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of SAH produced and thus inversely proportional to the inhibitor's potency.[10]
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of PRMT1 inhibition, the following diagrams have been generated.
Caption: A generalized workflow for determining the IC50 value of a PRMT1 inhibitor.
Caption: PRMT1 signaling pathway and the point of intervention for inhibitors like this compound.
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. revvity.com [revvity.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1: A Comparative Guide to its Anti-Proliferative Effects
AMI-1, a small molecule inhibitor of protein arginine methyltransferases (PRMTs), has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy against other PRMT inhibitors, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Anti-Proliferative Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and other selected PRMT inhibitors in various cancer cell lines, providing a direct comparison of their anti-proliferative activities.
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pan-PRMT | Rh30 (Rhabdomyosarcoma) | 129.9 | [1] |
| RD (Rhabdomyosarcoma) | 123.9 | [1] | ||
| A549 (Lung Carcinoma) | 11.2 (at 24h) | [2] | ||
| H460 (Lung Carcinoma) | Not explicitly stated, but showed significant inhibition | [2] | ||
| SAH | Pan-PRMT | Rh30 (Rhabdomyosarcoma) | 133.7 | [1] |
| RD (Rhabdomyosarcoma) | 135.6 | [1] | ||
| MS023 | Type I PRMT | A549 (Lung Carcinoma) | 4.4 | [3] |
| GSK3368715 | Type I PRMT | Various Solid Tumors | Showed anti-proliferative activity | [4][5] |
| JNJ-64619178 | PRMT5 | Various Cancer Cell Lines | Potent anti-proliferative activity | [6] |
| CMP5 | PRMT5 | ATL-related cell lines | 3.98 - 21.65 | [7] |
| T-ALL cell lines | 32.5 - 92.97 | [7] | ||
| HLCL61 | PRMT5 | ATL-related cell lines | 3.09 - 7.58 | [7] |
| T-ALL cell lines | 13.06 - 22.72 | [7] | ||
| Compound 17 | PRMT5:MEP50 PPI | LNCaP (Prostate Cancer) | 0.43 | [8] |
| A549 (Lung Cancer) | < 0.45 | [8] |
Signaling Pathways and Mechanisms of Action
PRMTs play a crucial role in regulating various cellular processes, including cell proliferation, by methylating histone and non-histone proteins. Inhibition of these enzymes can disrupt key signaling pathways that drive cancer cell growth.
PRMT1 and PRMT5 Signaling in Cancer Proliferation
Caption: PRMTs in Proliferation Signaling.
This compound, as a pan-PRMT inhibitor, broadly targets both Type I (e.g., PRMT1) and Type II (e.g., PRMT5) enzymes. PRMT1 is the primary enzyme responsible for asymmetric dimethylarginine (ADMA) modifications, while PRMT5 catalyzes symmetric dimethylarginine (SDMA) modifications. Both types of modifications play critical roles in regulating gene expression and signal transduction pathways that are often dysregulated in cancer.
Studies have shown that this compound can attenuate the PI3K-Akt signaling pathway. Furthermore, PRMT5 has been shown to stimulate WNT/β-catenin and AKT/GSK3β proliferative signaling in lymphoma cells. By inhibiting these PRMTs, this compound can lead to the deregulation of key downstream targets like c-Myc and Cyclin D1, ultimately resulting in decreased cell proliferation.
Interestingly, there appears to be a degree of redundancy and interplay between PRMT1 and PRMT5 pathways. Research has shown that the loss or inhibition of PRMT1 can sensitize cancer cells to PRMT5 inhibition, suggesting a synergistic effect when both are targeted.[1][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-proliferative effects of PRMT inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other PRMT inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using appropriate software.
Western Blot Analysis for Proliferation Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in cell proliferation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proliferation markers (e.g., Cyclin D1, c-Myc, PCNA) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Experimental Workflow for Evaluating PRMT Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of PRMT inhibitors like this compound.
Caption: Preclinical Evaluation Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 loss sensitizes cells to PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
AMI-1: A Comparative Analysis of In Vitro and In Vivo Efficacy as a PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of AMI-1, a widely utilized inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This compound is a cell-permeable, reversible inhibitor that acts by blocking the binding of peptide substrates to PRMTs.[1] This document summarizes key experimental data, details relevant protocols, and visualizes associated biological pathways and workflows to offer an objective performance assessment of this compound for research and drug development applications.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative efficacy of this compound in both laboratory and whole-organism models.
In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Human PRMT1 | 8.8 µM | [1] |
| Yeast Hmt1p | 3.0 µM | [1] | |
| S180 (Mouse Sarcoma) | 0.31 ± 0.01 mM | [2] | |
| U2OS (Human Osteosarcoma) | 0.75 ± 0.02 mM | [2] | |
| Rh30 (Rhabdomyosarcoma) | 129.9 µM | [3] | |
| RD (Rhabdomyosarcoma) | 123.9 µM | [3] |
In Vivo Efficacy of this compound in a Sarcoma Xenograft Model
| Animal Model | Treatment | Outcome | Inhibition Rate | Reference |
| S180 Sarcoma Xenograft | This compound (0.5 mg, intratumorally, daily for 7 days) | Significant decrease in tumor weight | 41.42 ± 6.34% | [2] |
Mechanism of Action and Signaling Pathways
This compound is a broad-spectrum inhibitor of protein arginine methyltransferases (PRMTs), affecting not only Type I PRMTs like PRMT1 but also Type II PRMTs such as PRMT5.[1] Its primary mechanism of action is the inhibition of the methylation of arginine residues on histone and non-histone proteins, which in turn modulates various cellular processes including gene transcription, signal transduction, and DNA repair.
One of the key pathways affected by PRMT1 inhibition is the regulation of gene expression through histone methylation. PRMT1-mediated methylation of histone H4 at arginine 3 (H4R3me2a) is a well-established mark of transcriptional activation. By inhibiting this process, this compound can lead to the silencing of genes involved in cell proliferation and survival.
Furthermore, studies have shown that this compound can influence critical signaling pathways implicated in cancer progression. For instance, inhibition of PRMTs by this compound has been demonstrated to attenuate the PI3K-Akt signaling pathway.[3] Additionally, this compound can block the IL-6/sIL-6R induced activation of STAT3, a key transcription factor involved in inflammation and tumorigenesis.
Caption: this compound's impact on key signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PRMT1 Enzyme Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of this compound against PRMT1.
-
Reaction Setup : Prepare a reaction mixture containing recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, and 1 mM EDTA).
-
Inhibitor Addition : Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Reaction Termination : Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Detection : Collect the precipitated protein on a filter paper, wash to remove unincorporated radiolabel, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PRMT1 inhibition assay.
Cell Viability Assay (CCK-8)
This protocol describes the use of a Cell Counting Kit-8 (CCK-8) assay to assess the effect of this compound on the viability of sarcoma cells.
-
Cell Seeding : Seed sarcoma cells (e.g., S180 or U2OS) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0.6, 1.2, and 2.4 mM) for different time points (e.g., 48, 72, and 96 hours).[2]
-
CCK-8 Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment : Treat sarcoma cells (e.g., S180) with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis : Quantify the percentage of apoptotic cells in the treated and control groups.
In Vivo Sarcoma Xenograft Model
This protocol outlines the procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.[2]
-
Animal Model : Use female BALB/c nude mice (6-8 weeks old).
-
Tumor Cell Implantation : Subcutaneously inject S180 sarcoma cells (1 x 10⁶ cells in 100 µL PBS) into the right flank of each mouse.
-
Treatment Initiation : When the tumors reach a palpable size, randomly divide the mice into treatment and control groups.
-
This compound Administration : Administer this compound (0.5 mg in 50 µL PBS) intratumorally daily for 7 days. The control group receives vehicle (PBS) only.[2]
-
Tumor Measurement : Measure tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint : At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for PRMT5 and histone methylation).
-
Data Analysis : Compare the tumor weights and volumes between the treated and control groups to determine the tumor growth inhibition rate.
Caption: Workflow for an in vivo sarcoma xenograft study.
Alternatives to this compound
While this compound is a valuable tool, it is important to consider its limitations, such as its broad specificity for PRMTs. Several other PRMT inhibitors have been developed with varying degrees of potency and selectivity.
-
MS023 : A potent and selective inhibitor of Type I PRMTs.
-
GSK3368715 : A potent and selective inhibitor of PRMT1 that has entered clinical trials.
-
Stilbamidine and Furamidine : Diamidine-containing compounds with PRMT1 inhibitory activity.
The choice of inhibitor will depend on the specific research question and the desired level of selectivity.
This guide provides a foundational comparison of this compound's efficacy. Researchers are encouraged to consult the primary literature for more detailed information and to tailor experimental conditions to their specific needs.
References
- 1. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 2. Arginine methyltransferase inhibitor-1 inhibits sarcoma viability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMI-1's Mechanism of Action: A Comparative Guide to Orthogonal Methods
Introduction: AMI-1 is a widely recognized small molecule inhibitor primarily targeting Protein Arginine Methyltransferases (PRMTs), enzymes that play crucial roles in various cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2] Specifically, this compound is a cell-permeable, reversible inhibitor that blocks the binding of peptide substrates to PRMTs.[1] It has shown inhibitory activity against several PRMTs, including PRMT1, with an IC50 of 8.8 μM for the human enzyme.[1][3][4] Given the potential for off-target effects with any small molecule inhibitor, it is critical for researchers to employ a range of orthogonal, or mechanistically independent, methods to rigorously confirm its intended mechanism of action.
This guide provides a comparative overview of key orthogonal methods to validate that this compound's cellular effects are a direct consequence of its interaction with and inhibition of target PRMTs. We will explore biochemical, biophysical, and cellular approaches, complete with experimental protocols and data presentation, to provide a robust framework for mechanism-of-action studies.
This compound's Primary Mechanism: Inhibition of Arginine Methylation
This compound functions by inhibiting the enzymatic activity of PRMTs. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to arginine residues on substrate proteins. This compound specifically hinders the binding of the protein/peptide substrate, rather than competing with the AdoMet cofactor.[1] This inhibition leads to a decrease in the methylation of cellular proteins, such as histones (e.g., H4R3me2s, H3R8me2s), which can subsequently impact gene expression and other cellular functions.[1]
Orthogonal Method 1: Biophysical Binding Assays
To confirm a direct physical interaction between this compound and its putative target, biophysical methods are indispensable. These techniques measure the binding affinity and kinetics in a purified, cell-free system, providing direct evidence of target engagement.
A. Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between a ligand (this compound) and an analyte (purified PRMT protein) immobilized on a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[5][6] It is considered a gold-standard technique for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[5][7]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding to a sensor surface. | Measurement of heat change upon binding in solution.[5] |
| Key Output | ka, kd, KD | KD, ΔH, ΔS, Stoichiometry (n)[5] |
| Throughput | Medium to High | Low to Medium |
| Protein Req. | Low (μg) | High (mg) |
| Pros | Real-time kinetics, high sensitivity. | Label-free, in-solution, full thermodynamic profile.[5] |
| Cons | Requires protein immobilization, potential for artifacts. | Requires large amounts of pure protein, lower throughput. |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol:
-
Immobilization: Covalently immobilize purified recombinant human PRMT1 onto a CM5 sensor chip via amine coupling.
-
Binding Analysis: Flow serial dilutions of this compound (e.g., 0.1 to 100 μM) in a running buffer (e.g., HBS-EP+) over the sensor chip surface.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.
-
Regeneration: After each this compound injection, regenerate the sensor surface with a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.5).
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD.
Isothermal Titration Calorimetry (ITC) Protocol:
-
Preparation: Dialyze purified PRMT1 and dissolve this compound in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Loading: Load the sample cell with PRMT1 (e.g., 20-50 μM) and the injection syringe with a higher concentration of this compound (e.g., 200-500 μM).
-
Titration: Perform a series of small (e.g., 2 μL) injections of this compound into the PRMT1 solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: Measure the heat change after each injection until the binding reaction is saturated.
-
Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.
Orthogonal Method 2: Cellular Target Engagement Assays
While biophysical assays confirm direct binding, it is crucial to demonstrate that the inhibitor engages its target within the complex environment of a living cell.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[8][9][10] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[8][11] This shift in thermal stability is then quantified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
A Guide to the Reproducibility of Published Data Using AMI-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of protein arginine methylation is critical for understanding a wide range of cellular processes, from signal transduction to gene regulation. AMI-1, a widely used inhibitor of Protein Arginine Methyltransferases (PRMTs), has been instrumental in elucidating the roles of these enzymes. However, the reproducibility of data generated with this compound is a significant concern due to its known off-target effects. This guide provides a comprehensive comparison of this compound with alternative PRMT inhibitors, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.
Understanding this compound: On-Target Efficacy and Off-Target Caveats
This compound is a cell-permeable compound that was one of the first-discovered inhibitors of PRMTs, primarily targeting Type I enzymes like PRMT1.[1] PRMT1 is responsible for the majority of arginine methylation in mammalian cells, playing a key role in chromatin remodeling, DNA repair, and signal transduction.[2] Inhibition of PRMT1 by this compound can therefore have profound effects on cellular function.
However, a critical factor affecting the reproducibility of this compound-based studies is its significant off-target activity as a potent scavenger of superoxide, a reactive oxygen species (ROS). This antioxidant property is independent of its PRMT inhibitory function and can confound the interpretation of experimental results. For instance, observed cellular effects could be attributable to a reduction in oxidative stress rather than the inhibition of arginine methylation.
Comparative Performance of PRMT Inhibitors
To ensure the validity and reproducibility of research findings, it is essential to consider alternative PRMT inhibitors with improved specificity and reduced off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PRMT inhibitors against various PRMT isotypes. Lower IC50 values indicate higher potency.
| Inhibitor | PRMT1 IC50 (µM) | PRMT3 IC50 (µM) | PRMT4 (CARM1) IC50 (µM) | PRMT5 IC50 (µM) | PRMT6 IC50 (µM) | PRMT7 IC50 (µM) | PRMT8 IC50 (µM) | Notes |
| This compound | 8.8[1] | >50[3] | >50[3] | Inhibits[1] | >50[3] | - | - | Pan-PRMT inhibitor with significant superoxide scavenging activity. |
| GSK3368715 | 0.004 | 0.006 | 0.003 | >100 | 0.003 | >100 | 0.008 | Potent and selective Type I PRMT inhibitor. |
| MS023 | 0.021 | 0.030 | 0.012 | >100 | 0.015 | >100 | 0.025 | Potent and selective Type I PRMT inhibitor. |
| Furamidine (DB75) | 1.2 | - | - | - | - | - | - | PRMT1-selective inhibitor. |
| Stilbamidine | 57 | - | - | - | - | - | - | Early PRMT1 inhibitor. |
| II757 | 0.016 | 0.555 | 0.005 | 0.022 | 0.025 | 0.125 | 0.028 | Potent pan-PRMT inhibitor.[4] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Visualizing the Impact of this compound
To better understand the mechanisms of action and potential for misinterpretation of data when using this compound, the following diagrams illustrate key pathways and experimental considerations.
Detailed Experimental Protocols
To ensure the reproducibility of experiments involving PRMT inhibitors, it is crucial to follow well-defined protocols. Below are methodologies for key experiments.
Protocol 1: Assessing PRMT1 Inhibition in Cell Culture via Western Blot
This protocol describes how to treat cultured cells with a PRMT inhibitor and assess the level of a specific methylated substrate by Western blot.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
PRMT inhibitor (e.g., this compound, GSK3368715) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for an asymmetrically dimethylated substrate (e.g., anti-ADMA antibody)
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with various concentrations of the PRMT inhibitor or vehicle control for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the methylated substrate and the loading control antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated substrate signal to the loading control. Calculate the IC50 value of the inhibitor.
Protocol 2: Superoxide Scavenging Assay
This protocol allows for the assessment of the superoxide scavenging activity of a compound, which is crucial for evaluating the off-target effects of inhibitors like this compound.
Materials:
-
Test compound (e.g., this compound)
-
NADH (Nicotinamide adenine dinucleotide)
-
PMS (Phenazine methosulfate)
-
NBT (Nitroblue tetrazolium)
-
Phosphate buffer (pH 7.4)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADH, and NBT.
-
Addition of Test Compound: Add various concentrations of the test compound or a known antioxidant (positive control) to the wells.
-
Initiation of Reaction: Start the reaction by adding PMS to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a plate reader. The reduction of NBT by superoxide generates a colored formazan product.
-
Calculation: Calculate the percentage of superoxide scavenging activity for each concentration of the test compound compared to the control (without any scavenger). The scavenging activity is inversely proportional to the absorbance.
Conclusion and Recommendations
The reproducibility of published data is a cornerstone of scientific progress. When using chemical probes like this compound, it is imperative to be aware of their polypharmacology. The significant superoxide scavenging activity of this compound necessitates careful experimental design and data interpretation.
For studies aiming to specifically investigate the role of PRMT1, it is highly recommended to:
-
Use more selective inhibitors: Whenever possible, utilize newer, more potent, and selective Type I PRMT inhibitors such as GSK3368715 or MS023.
-
Perform control experiments: When using this compound, include control experiments to assess the contribution of its antioxidant effects. This can involve using an inactive analog of this compound or comparing its effects with a known antioxidant.
-
Validate findings with genetic approaches: Complement inhibitor studies with genetic knockdown or knockout of the target PRMT to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
By adhering to these recommendations and utilizing the provided comparative data and protocols, researchers can enhance the rigor and reproducibility of their findings in the field of protein arginine methylation.
References
Safety Operating Guide
Proper Disposal of AMI-1: A Guide for Laboratory Professionals
For researchers and scientists utilizing AMI-1, a potent inhibitor of protein arginine N-methyltransferases (PRMTs), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.
Essential Safety and Disposal Information
This compound, identified as a protein arginine N-methyltransferase inhibitor, is a chemical compound utilized in biochemical research. According to the Safety Data Sheet (SDS) from Merck (MilliporeSigma), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is imperative to handle all laboratory chemicals with care and to follow established safety and disposal protocols to minimize any potential risks.
The primary principle for the disposal of this compound, as with any research chemical, is to adhere to local, state, and federal regulations. The SDS for this compound advises that waste material must be disposed of in accordance with national and local regulations.[1] It is recommended to keep the chemical in its original container and not to mix it with other waste.[1]
The following table summarizes key information regarding the handling and disposal of this compound:
| Parameter | Information | Source |
| Chemical Name | Protein Arginine N-Methyltransferase Inhibitor, this compound | Merck SDS[1] |
| GHS Hazard Classification | Not a hazardous substance or mixture | Merck SDS[1] |
| Primary Disposal Guideline | Dispose of in accordance with national and local regulations | Merck SDS[1] |
| Container Handling | Leave chemicals in original containers; do not mix with other waste | Merck SDS[1] |
| Personal Protective Equipment | Standard laboratory attire (lab coat, gloves, safety glasses) | General Lab Safety |
| Spill Response | Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean up affected area. Avoid generation of dusts. | Merck SDS[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is based on the information from the supplier's SDS and general best practices for laboratory chemical waste management.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Methodology:
-
Preparation:
-
Initiate the disposal process when this compound is no longer needed or has become waste.
-
Before handling the chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
-
Containment and Labeling:
-
Whenever possible, keep the waste this compound in its original container.
-
If the original container is not available or is compromised, use a new, compatible, and properly sealed container.
-
Ensure the container is clearly and accurately labeled as "this compound Waste." While not classified as hazardous by the supplier, it is good practice to note any potential hazards if institutional policy requires it.
-
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Store the labeled waste container in a designated and secure chemical waste storage area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management to schedule a pickup.
-
Follow their specific procedures for waste collection and documentation. Professional waste disposal services contracted by your institution will then handle the final disposal in compliance with all regulations.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling AMI-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for AMI-1, a potent and cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Properties and Hazards of this compound
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its inhibitory concentrations against target enzymes.
| Property | Value | Source |
| Molecular Weight | 592.42 g/mol | |
| Form | Solid | |
| Solubility | Water: 50 mg/mL, DMSO: 10 mM in 1 mL | [1] |
| Storage Temperature | -20°C | |
| IC50 (PRMT1, human) | 8.8 µM | [1][2][3] |
| IC50 (Hmt1p, yeast) | 3.0 µM | [1][2][3] |
| IC50 (HIV-1 RT) | 5.0 µM | [2][3] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound. If there is a splash hazard, chemical splash goggles are required. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when weighing or handling the powdered form of this compound to prevent inhalation of dust particles.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and experimental reproducibility.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound at -20°C in a desiccator, protected from light.
-
The storage area should be clearly labeled as containing potent chemical compounds.
Preparation of Stock Solutions
-
All handling of powdered this compound should be performed in a certified chemical fume hood to avoid inhalation.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as sterile water or DMSO.[1]
-
For example, to make a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound in the calculated volume of DMSO.
-
Following reconstitution, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[2]
Use in Experiments
-
When diluting the stock solution to the final working concentration in cell culture media or other buffers, continue to work in a laminar flow hood or a designated clean area.
-
Ensure that all equipment, such as pipette tips and tubes, that comes into contact with this compound is properly disposed of as chemical waste.
Spill Management
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small powder spills, gently cover with a damp paper towel to avoid creating dust, then clean with an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material to contain and clean up the spill.
-
All spill cleanup materials must be disposed of as hazardous chemical waste.
-
Personnel involved in spill cleanup must wear appropriate PPE, including respiratory protection.
Experimental Protocol: Treatment of HeLa Cells with this compound
This protocol provides a detailed methodology for treating human cervical cancer (HeLa) cells with this compound to assess its effect on cell viability.
Cell Culture and Seeding
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
When cells reach 80-90% confluency, passage them using standard cell culture techniques.[5]
-
For a viability assay, seed HeLa cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.[5]
Preparation of this compound Working Solutions
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations for treatment. It is important to also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to account for any effects of the solvent.
Cell Treatment
-
Carefully remove the old medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Cell Viability (MTT Assay)
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.[5]
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, pipette tips, and plasticware, in a designated hazardous chemical waste container. This container should be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and cell culture medium from treated plates, in a separate, leak-proof hazardous chemical waste container. This container should also be clearly labeled.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal of DMSO-Containing Waste
-
Solutions of this compound in DMSO should be collected as hazardous organic solvent waste.[6][7]
-
Do not pour DMSO waste down the drain.[8]
-
Contaminated labware (e.g., pipette tips, tubes) that has come into contact with DMSO solutions of this compound should be collected as solid hazardous waste.[6]
Final Disposal Procedure
-
All hazardous waste containers must be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. caymanchem.com [caymanchem.com]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. benchchem.com [benchchem.com]
- 6. DMSO disposal - General Lab Techniques [protocol-online.org]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 8. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
